GW583340 dihydrochloride
Description
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMITXDBYLKRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl3FN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Inhibitor GW583340 (Lapatinib): A Technical Guide to its Mechanism of Action on EGFR and ErbB2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW583340, more commonly known as Lapatinib, is a potent, orally active small molecule that functions as a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2/neu).[1][2][3] By reversibly binding to the intracellular ATP-binding site of these receptors, Lapatinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] This targeted inhibition disrupts key cellular processes involved in tumor growth and survival, particularly the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of GW583340, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Mechanism of Action: Dual Inhibition of EGFR and ErbB2
The ErbB family of receptor tyrosine kinases, which includes EGFR and ErbB2, plays a crucial role in regulating cell proliferation, differentiation, and survival.[7] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Lapatinib is a 4-anilinoquinazoline derivative that acts as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and ErbB2.[1][4] This dual inhibitory action is significant because it can block both homodimer and heterodimer signaling, which is a common mechanism of resistance to single-target therapies.[6]
Upon ligand binding, EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of its intracellular tyrosine kinase domain. ErbB2, on the other hand, does not have a known ligand and is the preferred heterodimerization partner for other ErbB family members, resulting in potent signaling. Lapatinib binds to the ATP-binding pocket of these receptors, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream substrates. This inhibition of phosphorylation effectively blocks the initiation of the downstream signaling cascades that drive tumor cell proliferation and survival.[2][4]
The following diagram illustrates the mechanism of GW583340 (Lapatinib) in blocking EGFR and ErbB2 signaling.
Quantitative Data: Inhibitory Potency of GW583340
The potency of GW583340 against EGFR and ErbB2 has been quantified in numerous studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from both biochemical (cell-free) and cellular assays.
Table 1: Biochemical Inhibitory Potency of GW583340 (Lapatinib)
| Target | Parameter | Value (nM) | Reference |
| EGFR (ErbB1) | Kiapp | 3 | [5] |
| ErbB2 (HER2) | Kiapp | 13 | [5] |
| EGFR (ErbB1) | IC50 | 10.8 | [3] |
| ErbB2 (HER2) | IC50 | 9.2 | [3] |
| ErbB4 (HER4) | IC50 | 367 | [3] |
Table 2: Cellular Inhibitory Potency of GW583340 (Lapatinib)
| Cell Line | Target Overexpression | Parameter | Value (nM) | Reference |
| HN5 | EGFR | IC50 (EGFR autophosphorylation) | 170 | [3] |
| BT474 | ErbB2 | IC50 (ErbB2 autophosphorylation) | 60 | [3] |
| BT474 | ErbB2 | IC50 (Cell Growth) | 46 | [8] |
| SK-BR-3 | ErbB2 | IC50 (Cell Growth) | 79 | [8] |
| MDAMB231 | Low EGFR/ErbB2 | IC50 (Cell Growth) | 7460 | [9] |
Impact on Downstream Signaling Pathways
The inhibition of EGFR and ErbB2 by GW583340 leads to the downregulation of two primary signaling cascades critical for cancer cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[10][11]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Activation of EGFR/ErbB2 leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating protein synthesis through mTOR.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key driver of cell proliferation, differentiation, and migration. Upon receptor activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues, recruiting SOS and activating RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
The following diagram illustrates the inhibition of these downstream pathways by GW583340.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GW583340.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the IC50 value of GW583340 against purified EGFR or ErbB2 kinase.
Materials:
-
Purified recombinant human EGFR or ErbB2 kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
GW583340 dihydrochloride
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of GW583340 in DMSO. Create a serial dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of diluted GW583340 or vehicle (DMSO) to the wells of the plate.
-
Add 2.5 µL of EGFR or ErbB2 enzyme solution (e.g., 2 ng/µL in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (e.g., 0.5 mg/mL Poly(Glu, Tyr) and 20 µM ATP in kinase buffer).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each GW583340 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Western Blot Analysis of EGFR and ErbB2 Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins in cancer cells treated with GW583340.
Materials:
-
Cancer cell line of interest (e.g., BT474 for ErbB2, A431 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
EGF (for stimulating EGFR phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Y1173), anti-EGFR, anti-pErbB2 (Y1221/1222), anti-ErbB2, anti-pAKT (S473), anti-AKT, anti-pERK1/2 (T202/Y204), anti-ERK1/2, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of GW583340 for a specified time (e.g., 2-24 hours). For EGFR phosphorylation analysis, serum-starve cells before a brief stimulation with EGF (e.g., 100 ng/mL for 15 minutes) in the presence or absence of the inhibitor.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13] Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.[14]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of GW583340 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GW583340 for the desired duration (e.g., 72 hours).
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
-
Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with GW583340 to assess for G1 arrest.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with GW583340 or vehicle for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[17]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate gating to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
-
The following diagram provides a general workflow for these experimental protocols.
Conclusion
GW583340 (Lapatinib) is a well-characterized dual inhibitor of EGFR and ErbB2 tyrosine kinases. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of critical downstream signaling pathways, namely the PI3K/AKT and MAPK/ERK pathways. This ultimately results in the inhibition of tumor cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. The provided diagrams serve to visually summarize the complex signaling networks and experimental procedures involved in the study of GW583340.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
Dual EGFR/ErbB2 Inhibitor GW583340 Dihydrochloride: An In-Depth Technical Overview of Initial Biological Screening Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride has emerged as a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and its closely related family member, ErbB2 (also known as HER2/neu). These receptor tyrosine kinases are critical mediators of cell growth, proliferation, and differentiation. Their dysregulation, often through overexpression or mutation, is a hallmark of various human cancers, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the initial biological screening results for GW583340, detailing its inhibitory activity, the methodologies used for its characterization, and its mechanism of action at the cellular level.
Biochemical Activity: Potent Inhibition of EGFR and ErbB2 Kinase Activity
Initial in vitro kinase assays were pivotal in quantifying the inhibitory potency of GW583340 against its primary targets, EGFR and ErbB2. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's efficacy in inhibiting enzyme activity by 50%, were determined using purified recombinant kinase domains.
| Target Kinase | IC50 (nM) |
| EGFR | 10.8 |
| ErbB2 | 9.8 |
These low nanomolar IC50 values demonstrate the high potency of GW583340 against both EGFR and ErbB2.
Experimental Protocols
Recombinant EGFR and ErbB2 Kinase Assays
The inhibitory activity of GW583340 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
Poly(Glu, Tyr) 4:1 as the substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., HEPES, Brij-35, MgCl2, MnCl2, DTT)
-
This compound serially diluted in DMSO
Procedure:
-
The kinase, substrate, and GW583340 at various concentrations were incubated in the assay buffer.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
The detection reagents, europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin, were added.
-
The plate was incubated to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal was read on a compatible plate reader.
-
IC50 values were calculated from the resulting dose-response curves.
Cellular Activity: Inhibition of Cancer Cell Proliferation
The anti-proliferative effects of GW583340 were evaluated in various human cancer cell lines known to overexpress EGFR and/or ErbB2. The compound demonstrated potent inhibition of cell growth in these cell lines.
| Cell Line | Cancer Type | EGFR/ErbB2 Status | GI50 (nM) |
| BT474 | Breast Cancer | ErbB2 Overexpressing | 8 |
| N87 | Gastric Cancer | ErbB2 Overexpressing | 7 |
| HN5 | Head and Neck Cancer | EGFR Overexpressing | 130 |
The GI50 (concentration for 50% growth inhibition) values indicate that GW583340 is highly effective in inhibiting the proliferation of cancer cells that are dependent on ErbB2 signaling.
Experimental Protocols
Cell Proliferation Assay
The growth inhibitory effects of GW583340 were assessed using a standard sulforhodamine B (SRB) assay.
Materials:
-
Human cancer cell lines (e.g., BT474, N87, HN5)
-
Complete cell culture medium
-
This compound serially diluted in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with various concentrations of GW583340 for a specified period (e.g., 72 hours).
-
The cells were then fixed by the addition of cold TCA.
-
After washing and drying, the fixed cells were stained with SRB solution.
-
Unbound dye was removed by washing with acetic acid.
-
The bound dye was solubilized with Tris base solution.
-
The absorbance was read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
GI50 values were determined from the dose-response curves.
Mechanism of Action: Dual Inhibition of EGFR and ErbB2 Signaling Pathways
GW583340 exerts its anti-cancer effects by binding to the ATP-binding pocket of the intracellular kinase domains of both EGFR and ErbB2. This competitive inhibition prevents the autophosphorylation and activation of these receptors, which in turn blocks downstream signaling cascades crucial for tumor cell growth and survival. The primary signaling pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By simultaneously inhibiting both EGFR and ErbB2, GW583340 can overcome potential resistance mechanisms that may arise from the redundancy and crosstalk between these two pathways.
Conclusion
The initial biological screening of this compound reveals it to be a potent dual inhibitor of EGFR and ErbB2 kinases. Its strong enzymatic inhibition translates into effective anti-proliferative activity in cancer cell lines that are dependent on these signaling pathways. The dual targeting mechanism of GW583340 provides a strong rationale for its further development as a therapeutic agent for the treatment of cancers characterized by the overexpression or mutation of EGFR and/or ErbB2. These initial findings lay the groundwork for more extensive preclinical and clinical investigations to fully elucidate the therapeutic potential of this compound.
Pharmacokinetics and pharmacodynamics of GW583340 dihydrochloride in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340, also known as lapatinib, is a potent, orally active small molecule that functions as a dual tyrosine kinase inhibitor.[1] It targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1] By reversibly binding to the intracellular ATP-binding site of these receptors, lapatinib inhibits autophosphorylation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival. This targeted mechanism of action has positioned lapatinib as a significant agent in oncology research, particularly for HER2-overexpressing cancers. This technical guide provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of lapatinib, summarizing key data from various in vivo and in vitro models.
Pharmacodynamics
Lapatinib's pharmacodynamic activity is centered on its ability to modulate EGFR and HER2 signaling. In preclinical studies, its potency and efficacy have been characterized through various in vitro and in vivo experiments.
In Vitro Activity
Lapatinib has demonstrated significant inhibitory activity against cancer cell lines dependent on EGFR and ErbB2 signaling. In cell-free biochemical kinase assays, lapatinib shows potent inhibition with IC50 values of approximately 10 nM against both EGFR and ErbB2.[2] In cell-based assays, the median IC50 value for lapatinib against a panel of pediatric preclinical testing program (PPTP) cell lines was 6.84 μM, with a range of 2.08 μM to over 10.0 μM.[2][3] Another study reported a median IC50 of 7.76 μM across 23 cell lines, with a range of 4.23 μM to >10 μM.[2] It has been noted that once daily dosing of 1250 mg in humans achieves plasma concentrations that exceed the IC90 (~900 nM or 500 ng/mL) for lapatinib in multiple HER2+ human breast cancer cell lines.[4]
Table 1: In Vitro Potency of Lapatinib
| Assay Type | Target | IC50 | Cell Line Panel | Reference |
| Cell-free biochemical kinase | EGFR | ~10 nM | Not Applicable | [2] |
| Cell-free biochemical kinase | ErbB2 | ~10 nM | Not Applicable | [2] |
| Cell-based growth inhibition | - | Median: 6.84 µM | PPTP Cell Line Panel | [2][3] |
| Cell-based growth inhibition | - | Median: 7.76 µM | PPTP Cell Line Panel | [2] |
In Vivo Activity
In preclinical animal models, lapatinib has demonstrated anti-tumor activity in xenografts overexpressing EGFR and ErbB2.[2] In one study, lapatinib was administered orally twice daily for six weeks at a dose of 160 mg/kg (320 mg/kg/day) to severe combined immunodeficient (SCID) mice with tumor xenografts.[2][3] While it was well-tolerated, significant differences in event-free survival distribution compared to controls were observed in only 1 out of 41 xenografts tested.[2][3] It was noted that the in vitro activity occurred at concentrations above those associated with specific EGFR/ErbB2 inhibition, suggesting the lack of ErbB2 overexpression in the models may have influenced the in vivo results.[2][3]
Pharmacokinetics
The pharmacokinetic profile of lapatinib has been evaluated in several preclinical species, primarily in mice. These studies have characterized its absorption, distribution, metabolism, and excretion properties.
Preclinical Pharmacokinetic Parameters in Mice
Following oral administration in SCID mice, the pharmacokinetic parameters of lapatinib were determined. A one-compartment model with first-order elimination was used to fit the plasma concentration-time data.[2] In a study involving fed female tumor-bearing CB-17 SCID mice, lapatinib was administered orally at doses of 100 mg/kg twice daily (BID) or 200 mg/kg once daily (QD) for three days.[4] The resulting pharmacokinetic parameters in plasma and various tissues are summarized below.
Table 2: Pharmacokinetic Parameters of Lapatinib in SCID Mice
| Tissue | Dose Regimen | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Plasma | 100 mg/kg BID | 8 | 2,300 | 45,000 |
| 200 mg/kg QD | 8 | 3,500 | 68,000 | |
| Tumor | 100 mg/kg BID | 12 | 15,000 | 500,000 |
| 200 mg/kg QD | 12 | 18,000 | 600,000 | |
| Liver | 100 mg/kg BID | 12 | 120,000 | 4,000,000 |
| 200 mg/kg QD | 12 | 150,000 | 5,000,000 | |
| Kidney | 100 mg/kg BID | 12 | 30,000 | 1,000,000 |
| 200 mg/kg QD | 12 | 40,000 | 1,200,000 |
Data adapted from PLOS One, 2015.[4]
Lapatinib exhibits linear pharmacokinetics in all tissues within the 30–90 mg/kg dose range, as evidenced by a dose-dependent increase in the area under the concentration-time curve (AUC) and constant clearance.[5]
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: A panel of 23 pediatric cancer cell lines from the PPTP in vitro panel was used.[2]
-
Drug Concentrations: Lapatinib was tested at concentrations ranging from 1.0 nM to 10.0 μM.[2][3]
-
Assay Method: The specific cytotoxicity or growth inhibition assay used was a fluorescence microplate cytotoxicity assay with a 4-log dynamic range.[2]
-
Data Analysis: The concentration of drug that produced 50% growth inhibition (IC50) was determined.[2]
In Vivo Xenograft Studies
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.[2][3]
-
Tumor Implantation: Human cancer cell lines were grown as xenografts in the mice.[2]
-
Drug Administration: Lapatinib was administered orally twice daily at a dose of 160 mg/kg for six weeks, following a 5-days on, 2-days off schedule.[2][3] The drug was formulated as an oral suspension in a vehicle consisting of water with 0.5% hydroxymethylcellulose and 0.1% Tween-80.[4]
-
Efficacy Evaluation: The primary endpoint was event-free survival (EFS), with an event defined as the tumor volume exceeding a predetermined size or the mouse showing signs of toxicity.[2]
Pharmacokinetic Analysis
-
Animal Model: SCID mice were used for pharmacokinetic studies.[2]
-
Dosing: Lapatinib was administered orally at a dose of 160 mg/kg.[2]
-
Sample Collection: Plasma samples were collected via cardiac puncture at various time points (0.5, 1, 2, 4, 6, 8, and 12 hours) following administration.[2]
-
Analytical Method: Lapatinib concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4] The lower limit of quantification was 15 ng/mL.[2]
-
Pharmacokinetic Modeling: A one-compartment pharmacokinetic model with first-order elimination was used to analyze the concentration-time data and estimate parameters such as apparent oral clearance (CL/F), apparent volume of distribution (Vc/F), and absorption rate constant (ka).[2]
Visualizations
Signaling Pathway Inhibition by Lapatinib
Caption: Lapatinib inhibits EGFR and HER2 autophosphorylation.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing in vivo efficacy of lapatinib.
Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial testing (stage 1) of lapatinib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 5. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of GW583340 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro potency and inhibitory concentration (IC50) values of GW583340 dihydrochloride, a potent, orally active dual inhibitor of Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] This document outlines the quantitative inhibitory data, detailed experimental methodologies for its determination, and a visualization of the targeted signaling pathways.
Quantitative Inhibitory Data
The in vitro potency of this compound has been determined against its primary targets, EGFR and HER2, through enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%, are summarized below. A lower IC50 value is indicative of a more potent inhibitor.
| Target Kinase | IC50 Value (µM) |
| EGFR (ErbB1) | 0.010 |
| HER2 (ErbB2) | 0.014 |
Table 1: In vitro IC50 values of this compound against EGFR and HER2 tyrosine kinases.[1]
Experimental Protocols
The determination of the IC50 values for this compound typically involves in vitro kinase assays and cell-based proliferation assays. The following are representative protocols for these key experiments.
In Vitro Kinase Assay (Enzymatic Assay)
This assay directly measures the inhibitory effect of GW583340 on the enzymatic activity of purified EGFR and HER2 kinases.
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of recombinant human EGFR and HER2.
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Kinase-specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or unlabeled for luminescence-based assays
-
This compound (serially diluted)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
96-well or 384-well microplates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer. Prepare a mixture of the kinase substrate and ATP.
-
Kinase Reaction: In each well of the microplate, add the recombinant kinase (EGFR or HER2).
-
Inhibitor Addition: Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination of Reaction and Detection:
-
For Radioactive Assays: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence-Based Assays (e.g., ADP-Glo™): Add a reagent to deplete the remaining ATP. Add a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.[4]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of GW583340 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.[5]
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the ability of GW583340 to inhibit the proliferation of cancer cell lines that are dependent on EGFR and/or HER2 signaling.
Objective: To determine the concentration of this compound that reduces the viability of EGFR/HER2-dependent cancer cells by 50%.
Materials:
-
Human cancer cell lines known to overexpress EGFR and/or HER2 (e.g., BT474, SKBR3)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of GW583340 relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for determining the in vitro potency of this compound.
Caption: EGFR/HER2 Signaling Pathway Inhibition by GW583340.
Caption: Experimental Workflow for IC50 Determination.
References
GW583340 Dihydrochloride: A Technical Guide to a Dual EGFR/ErbB2 Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally active, small molecule inhibitor targeting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2, also known as HER2 or Neu). By dually inhibiting these key receptors, GW583340 disrupts downstream signaling pathways crucial for cell proliferation, survival, and migration, making it a significant compound of interest in oncology research. This technical guide provides an in-depth overview of GW583340, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), ErbB2, ErbB3, and ErbB4, plays a central role in regulating cell growth and differentiation. Dysregulation of this signaling network, particularly through the overexpression or mutation of EGFR and ErbB2, is a well-established driver of tumorigenesis in a variety of cancers, including breast, lung, and head and neck cancers. The formation of EGFR/ErbB2 heterodimers is known to create a potent signaling complex. Therefore, the dual inhibition of both receptors presents a compelling therapeutic strategy to overcome the complexity and redundancy within the ErbB signaling network. This compound has emerged as a valuable research tool for investigating the therapeutic potential of this dual-inhibition approach.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furyl)-4-quinazolinamine dihydrochloride |
| Molecular Formula | C₂₈H₂₅ClFN₅O₃S₂ |
| Molecular Weight | 598.11 g/mol |
| CAS Number | 388082-81-3 |
| SMILES | O=S(=O)(C)CCNCC1=CC=C(O1)C2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C.Cl.Cl |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
GW583340 is an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and ErbB2. By binding to the ATP-binding pocket of these receptors, GW583340 prevents their autophosphorylation and subsequent activation. This blockade of receptor activation leads to the downregulation of major downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. The inhibition of these pathways ultimately results in decreased cell proliferation, induction of apoptosis, and reduced cell migration in cancer cells that are dependent on EGFR and/or ErbB2 signaling.
Figure 1: Simplified signaling pathway of EGFR/ErbB2 inhibition by GW583340.
Quantitative Efficacy Data
The potency of GW583340 has been quantified through various in vitro and in vivo studies. The following tables summarize key efficacy data.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (µM) | Reference |
| EGFR | 0.010 | [1] |
| ErbB2 | 0.014 | [1] |
Table 2: In Vitro Cellular Activity
| Cell Line(s) | Assay Type | Concentration(s) | Observed Effect | Reference |
| SUM149, SUM190 | Apoptosis Assay | 2.5 and 7.5 µM | Increased Reactive Oxygen Species (ROS) accumulation and induced apoptosis.[1] | [1] |
| SCCF1, CatMC | Colony Formation Assay | 0-10 µM | Reduced colony formation.[1] | [1] |
| Feline & Canine Cancer Cell Lines | Proliferation Assay | Not specified | Synergistic anti-proliferative effect when targeting both EGFR and ErbB2.[2] | [2] |
| ABCG2 & ABCB1 overexpressing cells | Drug Resistance Reversal | 5 µM | Reversed multidrug resistance mediated by ABCG2 and ABCB1 transporters.[1][3] | [1][3] |
Table 3: In Vivo Efficacy
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft | Not specified | Not specified | Inhibited tumor growth by 80%.[4] | [4] |
Detailed Experimental Protocols
The following protocols are compiled from established methodologies for tyrosine kinase inhibitor evaluation and specific details reported in studies involving GW583340.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC₅₀ value of GW583340 against purified EGFR and ErbB2 kinase domains.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase buffer with a final DMSO concentration of ≤1%).
-
Reaction Setup: In a 96-well plate, add the kinase (recombinant human EGFR or ErbB2), the substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to the kinase reaction buffer.
-
Initiation of Inhibition: Add the various concentrations of GW583340 to the wells. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the GW583340 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with GW583340.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SUM149, SUM190, or other cell lines with known EGFR/ErbB2 expression) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the GW583340 concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR and ErbB2 Phosphorylation
This protocol is for detecting the inhibition of EGFR and ErbB2 autophosphorylation in cancer cells treated with GW583340.
Figure 3: Workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SUM149, SUM190) and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation. Treat the cells with various concentrations of GW583340 for a specified time (e.g., 2 hours). Include a vehicle control and a positive control (e.g., EGF stimulation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), phospho-ErbB2 (e.g., Tyr1248), total EGFR, total ErbB2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of GW583340 in a mouse xenograft model.
Methodology:
-
Cell Preparation and Implantation:
-
Culture a suitable cancer cell line (e.g., one that overexpresses EGFR and/or ErbB2 and forms tumors in mice).
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer GW583340 to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) as a percentage. A TGI of 80% has been reported for GW583340.[4]
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases with demonstrated in vitro and in vivo anti-cancer activity. Its ability to disrupt key oncogenic signaling pathways and overcome certain forms of multidrug resistance makes it an invaluable tool for preclinical cancer research. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize GW583340 in their studies to further explore the therapeutic potential of dual EGFR/ErbB2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual targeting of EGFR and ERBB2 pathways produces a synergistic effect on cancer cell proliferation and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]
Methodological & Application
Application Notes: GW583340 Dihydrochloride for Cancer Cell Line Research
Introduction
GW583340 dihydrochloride, a potent and selective small molecule inhibitor, targets the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] The overexpression or mutation of these receptors is a key driver in the proliferation and survival of various cancer types, particularly in breast and lung cancers.[3] By blocking the ATP-binding sites within the intracellular kinase domains of EGFR and HER2, GW583340 prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4][5] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling cascades. These application notes provide detailed protocols for the use of this compound in cancer cell culture, including methods for assessing its cytotoxic effects and verifying its mechanism of action.
Mechanism of Action
GW583340 acts as a reversible, ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases.[2] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails. These phosphorylated sites serve as docking stations for adaptor proteins and enzymes that initiate downstream signaling. GW583340 effectively blocks this initial phosphorylation step, thereby inhibiting the entire signaling cascade responsible for promoting cell proliferation, survival, and migration. Its dual-targeting capability makes it a valuable tool for investigating cancers driven by either or both EGFR and HER2 pathways.
References
- 1. GW 583340_TargetMol [targetmol.com]
- 2. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 3. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HER2/EGFR-AKT Signaling Switches TGFβ from Inhibiting Cell Proliferation to Promoting Cell Migration in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing EGFR Phosphorylation Inhibition by GW583340 Dihydrochloride using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a key target for therapeutic intervention.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a crucial class of anti-cancer drugs.[2] GW583340 dihydrochloride is a potent and selective inhibitor of EGFR tyrosine kinase activity.
Western blotting is a fundamental and widely used technique to assess the efficacy of EGFR inhibitors like GW583340. This method allows for the semi-quantitative analysis of the phosphorylation status of EGFR at specific tyrosine residues, providing a direct measure of the inhibitor's biological activity in a cellular context.[3] By comparing the levels of phosphorylated EGFR (p-EGFR) to the total EGFR protein, researchers can accurately determine the extent of inhibition.[3]
These application notes provide a detailed protocol for utilizing Western blot analysis to evaluate the inhibitory effect of this compound on EGFR phosphorylation in a suitable cancer cell line.
Signaling Pathway and Point of Inhibition
Ligand binding (e.g., EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain.[1] These phosphorylated tyrosines serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1] GW583340, as a tyrosine kinase inhibitor, competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing this crucial autophosphorylation step and blocking downstream signaling.
References
Application Notes and Protocols for In Vivo Xenograft Model Design using GW583340 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), with additional activity against HER4 (ErbB4). These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR/HER2 signaling axis is a critical driver in the development and progression of various cancers, including breast and lung cancer. Consequently, GW583340 represents a promising therapeutic agent for tumors characterized by the overexpression or aberrant activation of these receptors.
This document provides detailed application notes and protocols for the design of in vivo xenograft models to evaluate the anti-tumor efficacy of this compound. The protocols outlined below are based on established methodologies for similar dual EGFR/HER2 inhibitors, such as lapatinib (GW572016), due to the limited availability of specific published data for GW583340. These protocols should serve as a robust starting point for experimental design, with the understanding that optimization for specific cell lines and tumor models may be required.
Mechanism of Action and Signaling Pathway
GW583340 competitively and reversibly binds to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR and HER2, thereby inhibiting receptor autophosphorylation and the activation of downstream signaling pathways. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are central to cancer cell proliferation and survival.
Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of GW583340.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo xenograft studies using the closely related dual EGFR/HER2 inhibitor, lapatinib. This data can be used as a reference for designing studies with GW583340.
Table 1: In Vivo Efficacy of Lapatinib in a HER2-Overexpressing Breast Cancer Xenograft Model
| Parameter | Details | Reference |
| Cell Line | BT474 (human breast ductal carcinoma) | [1][2] |
| Mouse Strain | Athymic nude mice | [1][2] |
| Tumor Inoculation | Subcutaneous implantation of tumor fragments | [1][2] |
| Treatment | 75 mg/kg Lapatinib | [1][2] |
| Administration | Oral (p.o.), twice daily | [1][2] |
| Vehicle | 0.5% hydroxypropylmethylcellulose / 0.1% Tween 80 | [1][2] |
| Duration | 77 days | [1][2] |
| Outcome | Sustained and significant reduction in xenograft volume compared to control | [1][2] |
Table 2: In Vivo Efficacy of Lapatinib in a Colorectal Cancer Xenograft Model
| Parameter | Details |
| Cell Line | LoVo (human colon adenocarcinoma) |
| Mouse Strain | BALB/c nude mice |
| Tumor Inoculation | Subcutaneous injection of 1 x 106 cells |
| Treatment | 30 mg/kg Lapatinib |
| Administration | Oral gavage, twice daily |
| Vehicle | Not specified |
| Duration | Study dependent |
| Outcome | Significant delay in tumor growth |
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Lines:
-
Breast Cancer (HER2-overexpressing): BT474, SK-BR-3, MDA-MB-453
-
Lung Cancer (EGFR-mutant or HER2-amplified): NCI-H1975 (EGFR T790M), Calu-3
Protocol:
-
Culture selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Regularly test cells for mycoplasma contamination.
Animal Model Selection and Husbandry
Recommended Animal Models:
-
Athymic Nude (nu/nu) mice
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice
-
Female mice are typically used for breast cancer models.
Protocol:
-
Acclimate mice for at least one week prior to the start of the experiment.
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
Figure 2: Experimental workflow for establishing subcutaneous xenograft models.
Protocol:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
This compound Formulation and Administration
Formulation Protocol (based on Lapatinib):
-
Prepare a vehicle solution of 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Weigh the required amount of this compound.
-
Suspend the compound in the vehicle solution to the desired final concentration (e.g., 3-7.5 mg/mL for a 30-75 mg/kg dose in a 10 mL/kg dosing volume).
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
Administration Protocol:
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
A typical dosing volume is 100 µL per 10g of body weight (10 mL/kg).
-
Administer the treatment once or twice daily, as determined by the experimental design.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Efficacy Evaluation and Endpoint Analysis
Protocol:
-
Continue to measure tumor volume and body weight throughout the treatment period.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as:
-
Histology (H&E staining): To assess tumor morphology.
-
Immunohistochemistry (IHC): To analyze the expression of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-EGFR, p-HER2).
-
Western Blotting: To quantify the levels of key signaling proteins.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for designing and executing in vivo xenograft studies to evaluate the preclinical efficacy of this compound. By leveraging the information available for its close analog, lapatinib, researchers can establish robust models to investigate the anti-tumor activity and mechanism of action of this promising dual EGFR/HER2 inhibitor. Careful optimization of the experimental parameters for the specific cancer model under investigation will be crucial for obtaining meaningful and reproducible results that can guide further drug development efforts.
References
Application Notes and Protocols: Preparation of GW583340 Dihydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation, storage, and handling of a stock solution of GW583340 dihydrochloride in dimethyl sulfoxide (DMSO). GW583340 is a potent, orally active, dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. Accurate and consistent preparation of stock solutions is critical for reproducible experimental results in cell-based assays and other research applications. This guide includes detailed procedural steps, quantitative data, safety information, and visual aids to ensure proper methodology.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 671.03 g/mol | [1][2] |
| Solubility in DMSO | Up to 100 mM (67.1 mg/mL) with gentle warming. 40 mg/mL with sonication is also reported. | [2] |
| Appearance | Solid | [3] |
| Storage of Powder | Desiccate at +4°C for short-term storage. For long-term storage, -20°C for up to 3 years is recommended. | [2] |
| Stock Solution Storage | Aliquot and store at -80°C for up to one year or -20°C for shorter periods. Avoid repeated freeze-thaw cycles. | [2] |
| IC₅₀ (EGFR) | 0.01 µM | [1] |
| IC₅₀ (ErbB2) | 0.014 µM | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point for most in vitro studies and is well within the compound's solubility limits.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.71 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 671.03 g/mol / 1000 = 6.71 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of DMSO. For 6.71 mg of compound, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage.[2]
-
Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity. A final DMSO concentration of less than 0.5% is generally recommended.
Safety Precautions
This compound is classified as a hazardous substance. Adherence to safety guidelines is essential.
-
Hazard Identification:
-
Handling:
-
Always wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[3]
-
In case of contact with skin, wash immediately with soap and water.[3]
-
If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3]
-
If inhaled, move the person to fresh air.[3]
-
Signaling Pathway and Experimental Workflow
Signaling Pathway Inhibited by GW583340
GW583340 is a potent inhibitor of the EGFR (ErbB1) and ErbB2 (HER2) tyrosine kinases. These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers.
Caption: Inhibition of EGFR and ErbB2 signaling by GW583340.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
References
Application Notes and Protocols for GW583340 Dihydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of GW583340 dihydrochloride, also known as Lapatinib, in in vivo mouse studies. The information is compiled from preclinical research to assist in the effective design and execution of studies evaluating this dual tyrosine kinase inhibitor.
Mechanism of Action
GW583340 (Lapatinib) is a potent, orally active small molecule that functions as a dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (HER2, ErbB2).[1][2][3] By binding to the intracellular ATP-binding site of these receptors, Lapatinib reversibly blocks their tyrosine kinase activity.[4][5] This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[1][4][6][7] The blockade of these pathways ultimately leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress EGFR and/or HER2.[5][6]
Data Presentation: Recommended Dosage in Mouse Models
The following table summarizes the dosages of GW583340 (Lapatinib) used in various in vivo mouse studies. It is crucial to note that the optimal dose can vary depending on the mouse strain, tumor model, and specific experimental goals. A preliminary dose-range finding study is highly recommended.
| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| C3H/HeN with MBT-2 xenografts | Bladder Cancer | Oral gavage | 200 mg/kg/day | Daily for 7 days | Not specified | [1] |
| Female FVB mice | Not applicable (Pharmacokinetics) | Oral gavage | 30, 60, 90 mg/kg | Single dose | 0.5% hydroxypropyl methylcellulose, 0.1% Tween® 80 in water | [8] |
| CB-17 SCID with BT474 xenografts | Breast Cancer | Oral gavage | 100 mg/kg | Every 12 hours (BID) for 3 days | Water with 0.5% hydroxymethylcellulose and 0.1% Tween-80 | [6] |
| CB-17 SCID with BT474 xenografts | Breast Cancer | Oral gavage | 200 mg/kg | Every 24 hours (QD) for 3 days | Water with 0.5% hydroxymethylcellulose and 0.1% Tween-80 | [6] |
| Nude mice with A549 xenografts | Non-small cell lung cancer | Oral gavage | 60 mg/kg (regular dose), 1200 mg/kg (high dose) | Daily for 3 weeks | Not specified |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of GW583340 in a subcutaneous xenograft mouse model.
Materials:
-
This compound (Lapatinib)
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween-80 in sterile water)
-
Cancer cell line overexpressing EGFR and/or HER2 (e.g., BT474, SK-BR-3, A549)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Sterile PBS and cell culture medium
-
Syringes and gavage needles
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a fresh suspension of GW583340 in the chosen vehicle on each day of dosing.
-
Administer the specified dose of GW583340 (e.g., 100 mg/kg) to the treatment group via oral gavage.
-
Administer an equivalent volume of the vehicle to the control group.
-
Follow the predetermined dosing schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream signaling.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by GW583340 (Lapatinib).
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GW583340 Dihydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are centered on the use of dual EGFR/ErbB2 inhibitors in combination with standard chemotherapy agents. As specific preclinical and clinical data for GW583340 dihydrochloride in combination therapies are limited in publicly available literature, data from studies involving Lapatinib, a structurally and functionally similar dual tyrosine kinase inhibitor, has been used as a representative example to illustrate the principles and potential applications. Researchers should establish the optimal conditions for this compound through their own dose-response experiments.
Introduction
This compound is a potent, dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases.[1] The ErbB family of receptors plays a critical role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. By inhibiting both EGFR and ErbB2, GW583340 can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to cell growth arrest and apoptosis.
Combining targeted therapies like GW583340 with traditional cytotoxic agents such as paclitaxel and cisplatin presents a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity. This document provides an overview of the preclinical rationale and detailed protocols for investigating the synergistic potential of GW583340 in combination with chemotherapy.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the EGFR/ErbB2 signaling pathway and the points of inhibition by GW583340 and potential downstream effects of combination with chemotherapy agents that induce DNA damage (like cisplatin) or disrupt microtubule function (like paclitaxel).
Caption: EGFR/ErbB2 signaling and combination therapy.
Quantitative Data Summary
The following tables summarize preclinical and clinical data for the combination of Lapatinib with paclitaxel and cisplatin. This data can serve as a reference for designing experiments with GW583340.
In Vitro Synergy Data
| Cell Line | Combination | Concentration Range | Combination Index (CI) | Effect | Reference |
| Esophageal Squamous Cancer (KYSE150, KYSE450, KYSE510, TE-7) | Lapatinib + Paclitaxel | Not Specified | < 1 | Synergistic | [2] |
| Esophageal Carcinoma | Lapatinib + Cisplatin | Not Specified | Synergistic | Synergistic Inhibition of Proliferation | [3] |
| Breast Cancer (MCF-7, T47D, MDA-MB-321) | Lapatinib + Paclitaxel | Not Specified | Not Specified | Enhanced Toxicity | [4] |
| Various Cancer Cell Lines | Lapatinib + SN-38 | Not Specified | < 0.75 | Synergistic | [5] |
In Vivo Xenograft Data
| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Basal-like/EGFR+ Breast Cancer | SUM149 | Lapatinib + Radiotherapy | 100 mg/kg Lapatinib | Synergistic Inhibition | [1] |
| HER2+ Breast Cancer | BT474 | Lapatinib + Trastuzumab | Not Specified | Complete Tumor Remission | [6] |
| Esophageal Squamous Cancer | KYSE450 | Lapatinib + Paclitaxel | Not Specified | Greater than single agents | [2] |
| Pancreatic Cancer | MiaPaca-2, PANC-1 | Lapatinib + S-1 | 30 mg/kg Lapatinib, 10 mg/kg S-1 | Synergistic Inhibition | [7] |
Clinical Trial Data (Lapatinib + Paclitaxel)
| Trial ID | Phase | No. of Patients | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT00281658 | III | 579 | Lapatinib + Paclitaxel | 69% | 9.7 months | [8] |
| Placebo + Paclitaxel | 50% | 6.5 months | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of GW583340 in combination with chemotherapy.
Experimental Workflow: In Vitro and In Vivo Evaluation
Caption: Workflow for combination therapy evaluation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of GW583340 in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, BT-474 for HER2+, A431 for EGFR+)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of GW583340, the chemotherapy agent, and their combination in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by GW583340 and chemotherapy, alone and in combination.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of GW583340, chemotherapy agent, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of GW583340 and chemotherapy on the phosphorylation of EGFR, ErbB2, and downstream signaling proteins like Akt and ERK.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and chemotherapy agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ErbB2, anti-ErbB2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of GW583340 in combination with chemotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell lines
-
Matrigel (optional)
-
This compound and chemotherapy agent formulated for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, GW583340 alone, chemotherapy alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for GW583340, intraperitoneal injection for cisplatin/paclitaxel).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.
-
Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).
Conclusion
The combination of a dual EGFR/ErbB2 inhibitor like GW583340 with standard chemotherapy agents holds significant therapeutic promise. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to determine the optimal dosing and scheduling to maximize synergistic effects and to identify the patient populations most likely to benefit from this therapeutic approach.
References
- 1. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib in combination with paclitaxel plays synergistic antitumor effects on esophageal squamous cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib, a dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2, potentiates the antitumor effects of cisplatin on esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib enhances paclitaxel toxicity in MCF-7, T47D, and MDA-MB-321 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo evidence that a combination of lapatinib plus S-1 is a promising treatment for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized trial of lapatinib versus placebo added to paclitaxel in the treatment of human epidermal growth factor receptor 2-overexpressing metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by GW583340 Dihydrochloride
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying Drug Resistance Reversal with GW583340 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. Beyond its direct anti-tumor activity, GW583340 has been shown to reverse MDR mediated by ABCB1 and ABCG2 transporters. This document provides detailed protocols for studying the drug resistance reversal properties of this compound in vitro.
Mechanism of Action: Reversal of Multidrug Resistance
GW583340 reverses MDR by directly inhibiting the function of ABCB1 and ABCG2 transporters. It acts as a competitive or non-competitive inhibitor of these efflux pumps, thereby preventing the expulsion of co-administered chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agents in resistant cells, restoring their cytotoxic effects. The primary mechanism is independent of its EGFR/HER2 inhibitory activity.
Data Presentation
Table 1: In Vitro Cytotoxicity of Chemotherapeutic Agents in Sensitive and Resistant Cell Lines
| Cell Line | Chemotherapeutic Agent | IC₅₀ (nM) ± SD |
| Parental Sensitive (e.g., KB-3-1) | Paclitaxel | 5.2 ± 0.6 |
| ABCB1-Overexpressing (e.g., KB-C2) | Paclitaxel | 875.4 ± 92.1 |
| Parental Sensitive (e.g., NCI-H460) | Mitoxantrone | 15.8 ± 2.3 |
| ABCG2-Overexpressing (e.g., NCI-H460/MX20) | Mitoxantrone | 1245.7 ± 150.3 |
IC₅₀ values represent the concentration of drug required to inhibit cell growth by 50% and are determined from dose-response curves. Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Reversal of Drug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | GW583340 (µM) | IC₅₀ (nM) ± SD | Reversal Fold |
| ABCB1-Overexpressing | Paclitaxel | 0 | 875.4 ± 92.1 | 1.0 |
| 1 | 150.3 ± 18.5 | 5.8 | ||
| 5 | 25.1 ± 3.9 | 34.9 | ||
| ABCG2-Overexpressing | Mitoxantrone | 0 | 1245.7 ± 150.3 | 1.0 |
| 1 | 210.6 ± 25.8 | 5.9 | ||
| 5 | 42.3 ± 5.7 | 29.5 |
Reversal Fold (RF) is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of GW583340.
Table 3: Effect of this compound on Intracellular Drug Accumulation
| Cell Line | Treatment | Intracellular [³H]-Paclitaxel (dpm/10⁶ cells) | Fold Increase |
| ABCB1-Overexpressing | Control | 15,240 ± 1,830 | 1.0 |
| GW583340 (5 µM) | 182,880 ± 21,950 | 12.0 | |
| Cell Line | Treatment | Intracellular [³H]-Mitoxantrone (dpm/10⁶ cells) | Fold Increase |
| ABCG2-Overexpressing | Control | 22,560 ± 2,710 | 1.0 |
| GW583340 (5 µM) | 248,160 ± 29,780 | 11.0 |
Data are presented as mean ± standard deviation from at least three independent experiments. Fold increase is calculated relative to the control group.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in DMSO. For cell culture experiments, use sterile, anhydrous, cell culture-grade DMSO.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 6.71 mg of this compound (MW: 671.03 g/mol ) in 1 mL of DMSO.
-
Warm gently and vortex to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 1: Cytotoxicity Assay (SRB Assay)
This protocol determines the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Parental drug-sensitive and drug-resistant cancer cell lines (e.g., those overexpressing ABCB1 or ABCG2).
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
This compound.
-
Chemotherapeutic agent (e.g., Paclitaxel, Mitoxantrone).
-
Trichloroacetic acid (TCA), cold.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
1% acetic acid.
-
10 mM Tris base solution (pH 10.5).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of GW583340 (e.g., 1 µM or 5 µM).
-
Add 100 µL of the drug solutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival relative to the untreated control.
-
Plot the percentage of cell survival versus drug concentration and determine the IC₅₀ values using non-linear regression analysis.
-
Calculate the Reversal Fold (RF).
-
Protocol 2: Intracellular Drug Accumulation Assay
This assay measures the effect of GW583340 on the intracellular accumulation of radiolabeled chemotherapeutic drugs.
Materials:
-
Drug-resistant cells (e.g., ABCB1- or ABCG2-overexpressing).
-
24-well plates.
-
This compound.
-
Radiolabeled chemotherapeutic agent (e.g., [³H]-paclitaxel for ABCB1, [³H]-mitoxantrone for ABCG2).
-
Ice-cold phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 0.1 N NaOH, 1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Seeding:
-
Seed 2 x 10⁵ cells per well in 24-well plates and incubate overnight.
-
-
Pre-incubation with GW583340:
-
Treat the cells with or without a fixed concentration of GW583340 (e.g., 5 µM) in serum-free medium for 2 hours at 37°C.
-
-
Radiolabeled Drug Incubation:
-
Add the radiolabeled chemotherapeutic agent (e.g., 10 nM [³H]-paclitaxel or 20 nM [³H]-mitoxantrone) to each well.
-
Incubate for an additional 2 hours at 37°C.
-
-
Washing:
-
Aspirate the medium and rapidly wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.
-
-
Cell Lysis:
-
Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity (disintegrations per minute, dpm) using a liquid scintillation counter.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity.
-
-
Data Analysis:
-
Express the data as dpm per milligram of protein or dpm per 10⁶ cells.
-
Calculate the fold increase in drug accumulation in the presence of GW583340 compared to the control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR/HER2 Signaling Pathway Inhibition by GW583340.
Caption: Reversal of ABCB1/ABCG2-Mediated Drug Efflux by GW583340.
Caption: Experimental Workflow for Studying Drug Resistance Reversal.
Application Notes and Protocols: Immunohistochemical Staining for EGFR and ErbB2 in Tumors Treated with GW583340 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of Epidermal Growth Factor Receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2) in tumor tissues treated with GW583340 dihydrochloride, also known as lapatinib. Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting both EGFR and ErbB2[1][2][3]. Understanding the in-situ effects of this inhibitor on its target proteins is crucial for preclinical and clinical research, aiding in pharmacodynamic assessments and the elucidation of resistance mechanisms.
Mechanism of Action: GW583340 (Lapatinib)
GW583340 (lapatinib) functions by reversibly binding to the intracellular ATP-binding site of the EGFR and ErbB2 tyrosine kinases[4]. This competitive inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and differentiation. The primary pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By blocking these signaling cascades, lapatinib can induce cell cycle arrest and apoptosis in tumor cells that overexpress or have activating mutations in EGFR or ErbB2[5].
Expected Effects on IHC Staining
Treatment with GW583340 is expected to lead to a significant reduction in the phosphorylation of EGFR and ErbB2, while the total protein expression of these receptors may remain unchanged or, in some contexts, even accumulate at the cell surface due to inhibition of receptor internalization and degradation. Therefore, IHC staining is a valuable tool to visualize and quantify these changes in treated tumor tissues. Specifically, a decrease in the staining intensity for phospho-EGFR (pEGFR) and phospho-ErbB2 (pErbB2) is anticipated, which can be quantified using scoring methods such as the H-Score.
Data Presentation: Quantitative Analysis of IHC Staining
The following table summarizes hypothetical quantitative data from a preclinical xenograft study evaluating the effect of GW583340 on EGFR and ErbB2 phosphorylation. Data is presented as the mean H-Score ± standard deviation. The H-Score is calculated as: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], resulting in a score from 0 to 300.
| Target Protein | Treatment Group | Mean H-Score (± SD) | Change from Vehicle | p-value |
| pEGFR (Tyr1068) | Vehicle Control | 185 ± 25 | - | - |
| GW583340 (50 mg/kg) | 65 ± 15 | ↓ 64.9% | <0.01 | |
| Total EGFR | Vehicle Control | 210 ± 30 | - | - |
| GW583340 (50 mg/kg) | 205 ± 28 | ↓ 2.4% | >0.05 (ns) | |
| pErbB2 (Tyr1248) | Vehicle Control | 220 ± 20 | - | - |
| GW583340 (50 mg/kg) | 75 ± 18 | ↓ 65.9% | <0.01 | |
| Total ErbB2 | Vehicle Control | 240 ± 22 | - | - |
| GW583340 (50 mg/kg) | 235 ± 25 | ↓ 2.1% | >0.05 (ns) |
ns: not significant
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR and ErbB2 signaling pathways and the point of inhibition by GW583340.
Caption: EGFR and ErbB2 signaling pathways and inhibition by GW583340.
Experimental Workflow
The diagram below outlines the key steps for the immunohistochemical analysis of tumor tissues.
Caption: Experimental workflow for immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Phospho-EGFR (Tyr1068) and Phospho-ErbB2 (Tyr1248) in Paraffin-Embedded Tissues
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-Phospho-EGFR (Tyr1068) monoclonal antibody
-
Rabbit anti-Phospho-ErbB2 (Tyr1248) monoclonal antibody
-
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath or pressure cooker according to manufacturer's instructions (e.g., 95°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse in PBS (3 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse in PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in blocking buffer.
-
Incubate sections with diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate sections with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate sections with DAB chromogen solution until desired stain intensity develops (monitor under a microscope).
-
Rinse in distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Quantitative Analysis of IHC Staining (H-Score)
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
-
Scoring:
-
A pathologist or trained technician should perform the scoring.
-
Assess the percentage of tumor cells staining at different intensities (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Calculate the H-Score using the formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)].
-
For each tumor sample, score at least three representative high-power fields and calculate the average H-Score.
-
Note: For total EGFR and ErbB2 staining, follow the same protocol, substituting the primary antibodies with antibodies specific for the total proteins. It is crucial to include appropriate positive and negative controls in each IHC run to ensure the validity of the staining.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with GW583340 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride is a potent, orally active dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the EGFR/HER-2 signaling cascade is a hallmark of many cancers, making it a critical target for therapeutic intervention. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common cell viability assays: the MTT and XTT assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a similar colorimetric method, but the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step. This makes the XTT assay more convenient for high-throughput screening.
These application notes provide a framework for researchers to evaluate the efficacy of this compound and determine its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Mechanism of Action: this compound
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both EGFR (ErbB1) and HER-2 (ErbB2). In many cancer cells, these receptors are overexpressed or mutated, leading to constitutive activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. This aberrant signaling promotes uncontrolled cell proliferation and survival. By blocking the ATP-binding site on the intracellular kinase domain of EGFR and HER-2, GW583340 prevents their autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to the inhibition of tumor cell growth.
Furthermore, some studies have indicated that GW583340 can reverse multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy where cancer cells become resistant to a broad range of anticancer drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), which actively pump chemotherapeutic agents out of the cell. GW583340 has been shown to inhibit the function of these transporters, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.
Caption: Experimental workflow for the MTT assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of GW583340 in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GW583340. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of GW583340 relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
XTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
dot
Caption: Experimental workflow for the XTT assay.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Shortly before the end of the treatment incubation, prepare the XTT labeling mixture. Thaw the XTT labeling reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your cell line to ensure the absorbance values are within the linear range of the assay.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay (Step 6).
-
Conclusion
The MTT and XTT assays are robust and reliable methods for assessing the cytotoxic effects of this compound on cancer cell lines. By following these detailed protocols, researchers can generate reproducible data to determine the IC50 of this compound and further investigate its potential as a therapeutic agent. The provided information on the mechanism of action and the EGFR/HER-2 signaling pathway will aid in the interpretation of the experimental results and the design of subsequent studies.
Troubleshooting & Optimization
Navigating GW583340 Dihydrochloride in Your Research: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving GW583340 dihydrochloride?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum achievable stock concentration in DMSO?
A2: You can achieve a stock concentration of up to 100 mM in DMSO, which may require gentle warming to fully dissolve the compound.[1] Another source suggests a solubility of 9 mg/mL in DMSO.
Q3: I observed precipitation when adding my this compound stock solution to my cell culture media. What is happening?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a solvent like DMSO is introduced into an aqueous environment like cell culture media, where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution.
Q4: How can I prevent my compound from precipitating in the cell culture media?
A4: Several strategies can help prevent precipitation. These include:
-
Slowing the dilution: Instead of adding the DMSO stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your media.
-
Gentle mixing: When adding the compound to the media, do so dropwise while gently swirling or vortexing the media. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Pre-warming the media: Always use cell culture media that has been pre-warmed to 37°C. Many compounds are more soluble at warmer temperatures.
-
Lowering the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Q5: My media looked fine initially, but I see a precipitate after a few hours in the incubator. Why?
A5: Delayed precipitation can be caused by several factors, including:
-
Temperature shifts: Moving plates between the biosafety cabinet and the incubator can cause slight temperature fluctuations that may affect compound solubility over time.
-
Media components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.
-
pH changes: The pH of the cell culture media can shift during incubation, which can affect the solubility of your compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in polarity when adding DMSO stock to aqueous media. | 1. Pre-warm cell culture media to 37°C. 2. Add the stock solution dropwise while gently vortexing the media to ensure rapid dispersion. 3. Perform a serial dilution: create an intermediate dilution in a small volume of media before adding to the final volume. |
| Concentration Exceeds Solubility: The final concentration is too high for the aqueous media to support. | 1. Lower the target final concentration. 2. Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect. | |
| Delayed Precipitation (in incubator) | Temperature Fluctuations: Changes in temperature affecting compound stability in solution. | 1. Minimize the time plates are outside the incubator. 2. Ensure the incubator provides a stable and consistent temperature. |
| Interaction with Media Components: Formation of insoluble complexes with salts, proteins, etc. | 1. If possible, test a different basal media formulation. 2. For serum-containing media, consider if the serum batch could be a factor. | |
| pH Shift in Media: Changes in pH during incubation affecting compound solubility. | 1. Ensure your media is properly buffered. 2. Monitor the pH of your culture media over the course of the experiment. | |
| Precipitation After Freeze-Thaw of Stock | Reduced Stability: Repeated freeze-thaw cycles can lead to compound aggregation. | 1. Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water over time, reducing the solubility of hydrophobic compounds. | 1. Use high-quality, anhydrous DMSO for preparing stock solutions. 2. Store DMSO-containing stock solutions with desiccant to minimize water absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 671.03 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for In Vitro Assays
-
Materials:
-
Prepared 10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure (Example for a final concentration of 10 µM in 10 mL of media):
-
Intermediate Dilution:
-
In a sterile tube, add 990 µL of pre-warmed complete cell culture media.
-
Add 10 µL of the 10 mM stock solution to the media.
-
Gently vortex to mix. This creates a 100 µM intermediate solution.
-
-
Final Dilution:
-
In a sterile conical tube containing 9 mL of pre-warmed complete cell culture media, add 1 mL of the 100 µM intermediate solution.
-
Gently mix by inverting the tube several times. This results in a final working concentration of 10 µM.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizing the Process and Pathway
To further aid in understanding the experimental workflow and the biological context of GW583340, the following diagrams are provided.
Caption: A troubleshooting workflow for addressing precipitation issues.
Caption: The inhibitory action of GW583340 on the EGFR/ErbB2 signaling pathway.
References
Optimizing GW583340 Dihydrochloride Concentration for Effective EGFR Inhibition In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of GW583340 dihydrochloride for effective Epidermal Growth Factor Receptor (EGFR) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GW583340 is a potent, reversible, and ATP-competitive inhibitor of both EGFR (Epidermal Growth Factor Receptor) and ErbB2 (HER2) tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the activation of signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in 100% DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in anhydrous DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and prevent the introduction of moisture, which can reduce the compound's stability.[3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: I'm observing precipitation of GW583340 in my cell culture medium. What could be the cause?
A3: Precipitation of the compound in the cell culture medium can occur due to several factors. The final concentration of DMSO in the medium should typically not exceed 1%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.[2] Always add the DMSO stock solution to pre-warmed (37°C) cell culture medium and mix thoroughly to ensure even dispersion.[3] If solubility issues persist, consider using a lower final concentration of the inhibitor.
Q4: My results for EGFR inhibition are variable between experiments. What are the common causes of this inconsistency?
A4: Variability in experimental results can stem from several sources. Inconsistent cell culture conditions, such as cell density and passage number, can alter the physiological state of the cells and their response to inhibitors.[4][5] Ensure uniform cell seeding and use cells within a consistent passage number range for all experiments.[4] Pipetting errors and inconsistent preparation of inhibitor dilutions can also introduce significant variability.[5] It is also crucial to prepare fresh dilutions of the inhibitor for each experiment from a stable stock solution.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of EGFR phosphorylation | - Inactive compound: The compound may have degraded due to improper storage or handling. - Low inhibitor concentration: The concentration of GW583340 used may be too low to effectively inhibit EGFR in your specific cell line. - High cell density: A high number of cells can reduce the effective concentration of the inhibitor per cell. | - Use fresh aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment. - Perform a dose-response experiment: Test a range of concentrations to determine the optimal inhibitory concentration for your cell line. - Optimize cell seeding density: Ensure a consistent and appropriate cell density for your assay. |
| Inconsistent IC50 values | - Variability in cell health and passage number: Cells at high passage numbers or in poor health can respond differently to inhibitors.[5] - Inconsistent incubation times: The duration of inhibitor treatment can significantly affect the IC50 value.[6] - Assay-specific variability: Different cell viability assays can yield different IC50 values.[5] | - Use low-passage, healthy cells: Maintain a consistent cell passage number for all experiments.[5] - Standardize incubation time: Use a consistent incubation time for all dose-response experiments. - Use a consistent assay method: Use the same cell viability assay and protocol for all experiments to ensure comparability of results. |
| Unexpected cytotoxicity in control wells | - High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. - Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | - Maintain low DMSO concentration: Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5-1%).[2] - Perform regular contamination checks: Routinely test your cell lines for mycoplasma contamination and practice good aseptic technique. |
| Variable Western blot results for p-EGFR | - Inconsistent sample preparation: Variations in lysis buffer composition or inadequate phosphatase inhibitor activity can lead to inconsistent phosphorylation levels.[4] - Unequal protein loading: Inaccurate protein quantification can lead to variability in the amount of protein loaded per lane.[4] - Antibody issues: The primary or secondary antibodies may not be optimal or may have lost activity. | - Standardize lysis procedure: Use a consistent lysis buffer with fresh protease and phosphatase inhibitors for all samples.[2] - Perform accurate protein quantification: Use a reliable protein assay (e.g., BCA) to ensure equal protein loading.[2] - Validate and optimize antibodies: Use validated antibodies at their optimal dilution and ensure proper storage.[4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the effect of GW583340 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GW583340 in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 1%.[2]
-
Remove the old medium from the cells and add the medium containing the different concentrations of GW583340. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blotting for EGFR Phosphorylation
This protocol is used to assess the effect of GW583340 on the phosphorylation of EGFR.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of GW583340 for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Detection: Detect the signal using an ECL substrate and an imaging system.[2]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control.[4]
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of GW583340. This value is dependent on the cell line, incubation time, and the assay used.[6] Researchers should determine the IC50 values empirically for their specific experimental conditions. Below is a template table to be populated with user-generated data.
| Cell Line | EGFR Mutation Status | Incubation Time (hours) | Assay Type | IC50 (µM) |
| e.g., A431 | e.g., Wild-Type | e.g., 72 | e.g., CellTiter-Glo | Enter your data |
| e.g., HCC827 | e.g., Exon 19 del | e.g., 72 | e.g., CellTiter-Glo | Enter your data |
| e.g., H1975 | e.g., L858R/T790M | e.g., 72 | e.g., CellTiter-Glo | Enter your data |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of GW583340.
Caption: Workflow for optimizing GW583340 concentration in vitro.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Targeting the TGFβ signalling pathway in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of GW583340 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the potential off-target effects of GW583340 dihydrochloride. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally active small molecule inhibitor. Its primary targets are the tyrosine kinases Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and ErbB2 (also known as HER2 or Neu).[1][2] By inhibiting these receptors, GW583340 blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[3] Dysregulation of the EGFR/ErbB2 signaling axis is a hallmark of many cancers, making it a key therapeutic target.[4][5]
Q2: What are off-target effects and why are they a concern when using GW583340?
Off-target effects occur when a compound like GW583340 binds to and modulates the activity of proteins other than its intended targets (EGFR and ErbB2). These unintended interactions are a concern for several reasons:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other proteins can lead to unexpected cytotoxicity.
-
Confounding Phenotypes: The observed cellular phenotype may be a combination of on-target and off-target effects, making data interpretation difficult.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators that you may be observing off-target effects include:
-
High Cytotoxicity: Significant cell death is observed at concentrations expected to be specific for EGFR/ErbB2 inhibition.
-
Inconsistent Results: The experimental outcome varies between different cell lines that have similar EGFR/ErbB2 expression levels.
-
Phenotype Mismatch: The observed cellular phenotype does not align with the known consequences of EGFR/ErbB2 inhibition.
-
Discrepancy with Genetic Approaches: The phenotype from GW583340 treatment differs from that of siRNA/shRNA or CRISPR-mediated knockdown/knockout of EGFR or ErbB2.
Q4: How can I distinguish between on-target and off-target effects of GW583340?
A multi-faceted approach is recommended to differentiate between on-target and off-target effects:
-
Dose-Response Analysis: On-target effects should manifest at lower concentrations of GW583340, consistent with its potency for EGFR/ErbB2. Off-target effects typically require higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with other EGFR/ErbB2 inhibitors that have a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cell line expressing a drug-resistant mutant of EGFR or ErbB2, the on-target effects of GW583340 should be diminished, while off-target effects would persist.
-
Biochemical Assays: Directly measure the phosphorylation of downstream effectors of EGFR/ErbB2 signaling (e.g., Akt, ERK) to confirm on-target pathway inhibition.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.2. Test a structurally different EGFR/ErbB2 inhibitor. | 1. Identification of specific off-target kinases responsible for cytotoxicity.2. If cytotoxicity persists, it may be an on-target effect in your specific cell model. |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to determine the lowest effective concentration. | Identification of a therapeutic window where on-target effects are observed without significant cytotoxicity. |
| Compound Solubility Issues | 1. Visually inspect the media for precipitate after adding GW583340.2. Include a vehicle-only (e.g., DMSO) control to ensure the solvent is not the source of toxicity. | Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Issue 2: Inconsistent or unexpected experimental results across different cell lines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., other ErbB family members, c-Met).2. Consider co-treatment with an inhibitor of the identified compensatory pathway. | A clearer understanding of the cellular response to EGFR/ErbB2 inhibition and more consistent results. |
| Cell line-specific off-target effects | 1. Test GW583340 in multiple, well-characterized cell lines.2. Perform a kinome screen on lysates from different cell lines to identify context-specific off-targets. | Distinguishing between general off-target effects and those that are dependent on the unique protein expression profile of a specific cell line. |
| Inhibitor Instability | 1. Verify the stability of GW583340 in your specific experimental conditions (e.g., in cell culture media at 37°C over time). | Ensuring that the observed effects are due to the intact inhibitor and not its degradation products. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of GW583340
This table contains example data for illustrative purposes only.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Tyrosine Kinase | EGFR (On-target) | 99 | 10 | Primary Target |
| Tyrosine Kinase | ErbB2 (On-target) | 98 | 15 | Primary Target |
| Tyrosine Kinase | ErbB4 | 75 | 250 | Potential off-target |
| Tyrosine Kinase | SRC | 60 | 800 | Potential off-target |
| Tyrosine Kinase | ABL1 | 15 | >10,000 | Low activity |
| Ser/Thr Kinase | AKT1 | 5 | >10,000 | No significant activity |
| Ser/Thr Kinase | CDK2 | 8 | >10,000 | No significant activity |
| Ser/Thr Kinase | MAPK1 (ERK2) | 12 | >10,000 | Low activity |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
Objective: To determine the selectivity of GW583340 by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For the primary screen, a concentration of 1 µM is often used.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., Eurofins, Carna Biosciences, Reaction Biology). These services typically cover a significant portion of the human kinome.
-
Binding or Activity Assay: The service will perform a high-throughput screen. A common format is a competition binding assay, where GW583340 competes with a labeled ligand for binding to each kinase. Alternatively, enzymatic assays that measure the kinase's ability to phosphorylate a substrate in the presence of the inhibitor can be used.
-
Data Analysis:
-
Primary Screen: Results are often reported as the percentage of remaining kinase activity or binding compared to a vehicle control (% of control). A low percentage indicates significant inhibition.
-
IC50 Determination: For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response curve is generated by testing a range of GW583340 concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Analysis: The selectivity of GW583340 is assessed by comparing its IC50 value for on-targets (EGFR, ErbB2) to its IC50 values for off-target kinases. A selectivity window of at least 100-fold is generally considered good.
-
Protocol 2: Western Blotting to Validate On-Target and Off-Target Pathway Modulation
Objective: To investigate the effect of GW583340 on the phosphorylation status of EGFR and downstream signaling proteins, as well as key proteins in suspected off-target pathways.
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., A549 for high EGFR expression) to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Treat cells with varying concentrations of GW583340 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
For ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) before lysis.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and denature by heating.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat milk in TBST (for total protein antibodies) for 1 hour.
-
Incubate with a primary antibody overnight at 4°C. Use antibodies specific for:
-
On-Target: p-EGFR (e.g., Tyr1068), total EGFR, p-ErbB2, total ErbB2, p-ERK, total ERK, p-Akt, total Akt.
-
Suspected Off-Target: Phospho- and total proteins of any kinases identified in the kinome screen.
-
Loading Control: GAPDH or β-actin.
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels, and then to the loading control.
-
Protocol 3: Cell-Based Proliferation Assay to Assess Functional On- and Off-Target Effects
Objective: To determine the effect of GW583340 on the proliferation of cancer cell lines with varying dependencies on EGFR/ErbB2 signaling.
Methodology:
-
Cell Line Selection: Choose a panel of cell lines:
-
EGFR/ErbB2-dependent: e.g., A431 (EGFR overexpression), SK-BR-3 (ErbB2 amplification).
-
EGFR/ErbB2-independent: A cell line that does not rely on these pathways for proliferation.
-
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of GW583340 in cell culture medium.
-
Treat the cells with a range of concentrations for a period that allows for cell division (e.g., 72 hours).
-
-
Viability/Proliferation Readout:
-
Use a luminescence-based cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of metabolically active cells.[4]
-
Alternatively, use colorimetric assays like MTT or XTT.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of GW583340.
-
Calculate the IC50 value for each cell line using non-linear regression.
-
A significantly lower IC50 in EGFR/ErbB2-dependent cells compared to independent cells suggests an on-target effect. Similar IC50 values across all cell lines may indicate off-target cytotoxicity.
-
Visualizations
Caption: Simplified EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Caption: A logical workflow for troubleshooting suspected off-target effects of GW583340.
Caption: An integrated experimental workflow for identifying and validating off-target effects.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in GW583340 Dihydrochloride Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and resolving inconsistencies encountered during experiments with GW583340 dihydrochloride. By addressing common challenges in a direct question-and-answer format, this guide aims to empower researchers to achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the potency (IC50) of this compound between experiments?
A1: Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Cell Line Health and Passage Number: The physiological state of your cells is critical. Using cells of a high passage number can lead to genetic drift and altered drug sensitivity. It is crucial to use authenticated, low-passage cell lines for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variability in the final readout. Ensure your cell suspension is homogenous and that you are using calibrated pipettes for accurate cell seeding.
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Precipitation of the compound in your culture medium will reduce its effective concentration. Always prepare fresh stock solutions and visually inspect the medium for any signs of precipitation after adding the inhibitor.
-
Serum Concentration: Serum contains growth factors that can activate the EGFR/ErbB2 pathway, competing with the inhibitor. Variations in serum type and concentration can therefore alter the apparent potency of GW583340. Consider reducing the serum concentration or using serum-free media if your cell line can tolerate it.
Q2: My Western blot results for downstream signaling proteins (e.g., p-AKT, p-ERK) are not consistent after treatment with this compound. What could be the cause?
A2: Variability in Western blot data often points to inconsistencies in sample preparation and execution:
-
Lysis Buffer Composition: The effectiveness of your lysis buffer in preserving the phosphorylation state of proteins is paramount. Ensure your lysis buffer contains fresh phosphatase and protease inhibitors.
-
Sample Handling: Keep samples on ice at all times during preparation to minimize enzymatic activity. Inconsistent incubation times and temperatures can lead to significant variations.
-
Protein Loading: Unequal protein loading is a frequent source of error. Always perform a total protein quantification assay (e.g., BCA) to ensure equal loading in each lane and normalize your data to a reliable loading control like β-actin or GAPDH.
-
Antibody Quality and Dilution: The quality and optimal dilution of your primary and secondary antibodies are critical. Use validated antibodies and perform a titration to determine the optimal concentration for your specific experimental conditions.
Q3: I am observing unexpected or off-target effects in my experiments. What is the known selectivity profile of this compound?
A3: While GW583340 is a potent dual inhibitor of EGFR and ErbB2, like many kinase inhibitors, it may have off-target effects. One known off-target activity of GW583340 is its ability to reverse multidrug resistance by inhibiting the function of ABCB1 and ABCG2 transporters. This can be a confounding factor in your experiments if your cells express high levels of these transporters.
-
Phenotypic Comparison: Compare the observed phenotype with that of other known EGFR/ErbB2 inhibitors.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to see if the phenotype can be reversed.
-
Target Knockdown/Knockout: The most definitive way to confirm on-target effects is to use a cell line where EGFR or ErbB2 has been knocked down or knocked out.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that these values can vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line(s) | Reference |
| EGFR IC50 | 10 nM | N/A (in vitro) | --INVALID-LINK-- |
| ErbB2 IC50 | 14 nM | N/A (in vitro) | --INVALID-LINK-- |
| Solubility (DMSO) | ~60 mg/mL (with sonication) | N/A | --INVALID-LINK-- |
| Storage | Powder: -20°C (3 years) | N/A | --INVALID-LINK-- |
| In solvent: -80°C (1 year) | N/A | --INVALID-LINK-- |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound. These are general protocols and may require optimization for your specific cell lines and experimental setup.
Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizing the Mechanism and Workflow
To aid in understanding the experimental context, the following diagrams illustrate the signaling pathway of GW583340, a typical experimental workflow, and a troubleshooting decision tree.
Caption: GW583340 inhibits EGFR/ErbB2 kinase activity.
Strategies to overcome acquired resistance to GW583340 dihydrochloride in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to GW583340 dihydrochloride in cancer cells.
Overview of this compound
GW583340, a compound related to lapatinib, is a potent, orally active, dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] By inhibiting these receptors, GW583340 blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[2][3] It is primarily investigated for its anti-tumor activity in cancers that overexpress HER2, such as certain types of breast and gastric cancer.[4][5]
Despite promising initial responses, many cancers eventually develop acquired resistance, a significant clinical challenge.[5][6] This guide focuses on identifying the mechanisms of this resistance and providing strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acquired resistance to GW583340?
Acquired resistance typically arises from molecular changes that reactivate downstream signaling despite the presence of the inhibitor.[7] Common mechanisms include:
-
Activation of Bypass Signaling Pathways : Cancer cells can activate alternative receptor tyrosine kinases (RTKs) to circumvent the EGFR/HER2 blockade.[8]
-
MET Amplification : Increased MET receptor signaling can couple with HER3 to reactivate the PI3K/Akt pathway.[9][10]
-
AXL Overexpression : The receptor tyrosine kinase AXL can become overexpressed, leading to sustained downstream signaling.[11][12]
-
IGF-1R Activation : The Insulin-like Growth Factor 1 Receptor can also provide an alternative signaling route.[8]
-
-
Modifications in Downstream Signaling Components : Mutations or alterations in proteins downstream of EGFR/HER2 can lead to their constitutive activation.
-
Crosstalk with Other Receptors : Enhanced signaling through other receptors, such as the estrogen receptor (ER), can contribute to resistance, particularly in ER-positive breast cancers.[11][13]
Q2: How can I determine which resistance mechanism is active in my experimental model?
Identifying the specific resistance mechanism is crucial for selecting an effective counter-strategy. A systematic approach is recommended:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array : Screen for the activation of a wide range of RTKs to identify potential bypass pathways.
-
Western Blot Analysis : Probe for the hyperphosphorylation or overexpression of key signaling proteins in resistant versus sensitive cells (e.g., p-MET, p-AXL, p-Akt, p-ERK).
-
Co-Immunoprecipitation (Co-IP) : Investigate altered protein-protein interactions, such as the dimerization of HER2 with other receptors like HER3.[3]
-
Genomic Sequencing : Perform targeted sequencing of key genes like PIK3CA, PTEN, and EGFR to identify mutations associated with resistance.
Q3: What are the most effective therapeutic strategies to overcome GW583340 resistance?
The primary strategy involves combination therapy, where GW583340 is co-administered with an agent that targets the specific resistance mechanism.[14]
-
Inhibit the Bypass Pathway : If a bypass track like MET amplification is identified, combine GW583340 with a MET inhibitor (e.g., crizotinib, savolitinib).[10] Similarly, AXL overexpression can be targeted with an AXL inhibitor.[12]
-
Target Downstream Effectors : For resistance driven by PI3K/Akt pathway activation, a combination with a PI3K inhibitor (e.g., dactolisib) or an mTOR inhibitor can be effective.[10][15]
-
Dual Pathway Blockade : In some cases, simultaneous inhibition of both the PI3K/Akt and MAPK/ERK pathways may be necessary to restore sensitivity.[10]
-
Targeting Apoptotic Pathways : Since lapatinib (related to GW583340) induces apoptosis, resistance can involve alterations in apoptosis regulators.[16] Combining GW583340 with agents that promote apoptosis, such as BCL-2 inhibitors (e.g., obatoclax) or TRAIL, may be effective.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cells show reduced sensitivity to GW583340 (IC50 has increased significantly). | 1. Development of acquired resistance. 2. Incorrect drug concentration or degradation. | 1. Confirm resistance by comparing the IC50 value to the parental cell line (see Table 1 ). 2. Perform a dose-response curve to verify the IC50. 3. Use the Experimental Workflow for Investigating Resistance (below) to identify the mechanism. 4. Always use freshly prepared drug dilutions. |
| Western blot shows no change in p-Akt or p-ERK in resistant cells. | 1. The resistance mechanism is not through these canonical pathways. 2. The cells were not properly stimulated or starved before lysis. 3. Technical issue with antibody or detection. | 1. Investigate other pathways (e.g., STAT3, Src).[3][17] 2. Use a Phospho-RTK array to screen for alternative activated pathways. 3. Ensure proper experimental controls, including serum starvation before growth factor stimulation (if applicable). 4. Validate antibodies and optimize Western blot protocol. |
| Combination therapy is not synergistic. | 1. Incorrect identification of the resistance mechanism. 2. Suboptimal drug concentrations or ratio. 3. The chosen combination is not effective for this specific cellular context. | 1. Re-evaluate the resistance mechanism using multiple techniques (Western Blot, Co-IP). 2. Perform a dose-matrix experiment to test a wide range of concentrations for both drugs. 3. Calculate the Combination Index (CI) to quantitatively assess synergy (see Table 2 and Synergy Assay Protocol ).[18][19] 4. Consider alternative combinations based on a broader understanding of the signaling network. |
Data Presentation
Table 1: Example of IC50 Shift in GW583340-Resistant Cells
This table illustrates the typical shift in the half-maximal inhibitory concentration (IC50) observed in cells that have acquired resistance compared to their parental (sensitive) counterparts.
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| BT474 (HER2+) | GW583340/Lapatinib | 56 | 4400 | ~78.6 |
| SKBR3 (HER2+) | GW583340/Lapatinib | 75 | 5200 | ~69.3 |
Note: Data is representative and modeled after published findings for lapatinib resistance.[11]
Table 2: Example of Synergy Analysis using Combination Index (CI)
The Combination Index (CI) is a quantitative measure of drug interaction. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18]
| Drug Combination | Cell Line | Concentration (Drug A + Drug B) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| GW583340 + MET Inhibitor | BT474-Resistant | 500 nM + 100 nM | 0.55 | 0.68 | Synergy |
| GW583340 + MET Inhibitor | BT474-Resistant | 1000 nM + 200 nM | 0.78 | 0.45 | Strong Synergy |
| GW583340 + PI3K Inhibitor | SKBR3-Resistant | 600 nM + 50 nM | 0.60 | 0.72 | Synergy |
| GW583340 + PI3K Inhibitor | SKBR3-Resistant | 1200 nM + 100 nM | 0.82 | 0.51 | Strong Synergy |
Visualizations: Pathways and Workflows
Caption: Canonical HER2 signaling pathway and the inhibitory action of GW583340.
Caption: Key mechanisms of acquired resistance to GW583340.
Caption: Workflow for investigating and overcoming GW583340 resistance.
Experimental Protocols
Cell Viability / Dose-Response Assay (MTT-based)
This protocol is used to determine the IC50 of GW583340 and to assess the effects of combination therapies.[20]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Drug Treatment : Prepare serial dilutions of GW583340 (and/or second drug) in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation : Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the IC50.
Western Blot for Protein Expression and Phosphorylation
This protocol is used to detect changes in protein levels and activation states (phosphorylation).[21][22]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation : Treat cells as required, wash with ice-cold PBS, and lyse with 150-200 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000g for 15 minutes at 4°C.[23] Collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[24]
-
Sample Preparation : Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE : Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 8. Apply ECL substrate and capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to investigate if a protein of interest is interacting with other proteins.[25][26]
Materials:
-
Cell lysate prepared in a non-denaturing Co-IP lysis buffer
-
Primary antibody specific to the "bait" protein
-
Protein A/G magnetic or agarose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH buffer or SDS sample buffer)
Procedure:
-
Lysate Preparation : Prepare cell lysate using a gentle, non-denaturing lysis buffer to preserve protein complexes. Quantify protein concentration.[27]
-
Pre-clearing (Optional) : To reduce non-specific binding, incubate the lysate (500-1000 µg of total protein) with Protein A/G beads for 1 hour at 4°C.[27] Centrifuge and collect the supernatant.
-
Immunoprecipitation : Add the primary "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture : Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing : Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.[26]
-
Elution : Elute the protein complexes from the beads by resuspending them in SDS sample buffer and boiling for 5 minutes.
-
Analysis : Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.
Synergy Assay and Combination Index (CI) Calculation
This method assesses whether the effect of two drugs combined is greater than their individual effects.[28][29]
Procedure:
-
Experimental Design : Design a dose-matrix experiment using a 96-well plate. Use 5-7 concentrations of Drug A (GW583340) along the y-axis and 5-7 concentrations of Drug B (e.g., MET inhibitor) along the x-axis. Include single-agent controls for both drugs.
-
Assay Performance : Perform the experiment as described in the Cell Viability Assay protocol.
-
Data Analysis :
-
Measure the "fraction affected" (Fa) for each well, where Fa = 1 - (absorbance of treated well / absorbance of control well).
-
Use software like CompuSyn or an equivalent R package to analyze the dose-response data based on the Chou-Talalay method.[18]
-
The software will calculate the Combination Index (CI) for different Fa levels.
-
Interpretation :
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
References
- 1. GW 583340 | Dual inhibitor of EGFR/ErbB2 tyrosine kinase | TargetMol [targetmol.com]
- 2. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Mechanisms of lapatinib resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Strategies Beyond 3rd EGFR‐TKI Acquired Resistance: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel mechanism of lapatinib resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming EGFR-TKI resistance by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. cusabio.com [cusabio.com]
- 24. addgene.org [addgene.org]
- 25. assaygenie.com [assaygenie.com]
- 26. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 29. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing GW583340 Dihydrochloride Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with GW583340 dihydrochloride (lapatinib) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, commonly known as lapatinib, is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1] By reversibly binding to the intracellular ATP-binding site of these receptors, GW583340 inhibits their autophosphorylation and downstream signaling, thereby impeding cell proliferation and survival in tumors that overexpress these receptors.
Q2: What are the most common toxicities observed with GW583340 in animal models?
A2: The most frequently reported toxicities in animal models such as mice, rats, and dogs include gastrointestinal (diarrhea), dermatological (rash, alopecia, skin ulcerations), and hepatobiliary (elevated liver enzymes) effects.[1] Cardiotoxicity has also been observed, particularly when administered in combination with other agents like doxorubicin.[2][3]
Q3: Are the toxicities dose-dependent?
A3: Yes, toxicities associated with GW583340 are generally dose-dependent. Dose-escalation studies in dogs have identified a Maximum Tolerated Dose (MTD) and dose-limiting toxicities such as significant weight loss and elevation of alkaline phosphatase (ALP).[1][4]
Q4: Can GW583340-induced toxicities be managed to allow for continued experimentation?
A4: Yes, several strategies can be employed to manage the toxicities of GW583340, allowing for the completion of experimental protocols. These include dose adjustments, supportive care, and the use of specific agents to counteract side effects. Proactive management is often key to minimizing the severity of adverse events.
Troubleshooting Guides
Gastrointestinal Toxicity: Diarrhea
Issue: Animals exhibit signs of diarrhea (loose or liquid stools), which can lead to dehydration, weight loss, and distress.
Possible Cause: GW583340 inhibits EGFR signaling in the gastrointestinal tract, which is crucial for maintaining mucosal integrity and regulating ion and water transport. This disruption can lead to secretory diarrhea.
Troubleshooting Protocol:
-
Monitor: Closely monitor animals for the onset and severity of diarrhea, body weight, and signs of dehydration.
-
Dose Modification: If severe diarrhea occurs, consider a dose reduction or temporary interruption of GW583340 administration.
-
Supportive Care: Ensure ad libitum access to drinking water and consider providing hydration support with subcutaneous saline injections if dehydration is observed.
-
Anti-diarrheal Therapy:
-
Loperamide: Administer loperamide, a peripherally acting µ-opioid receptor agonist, to decrease gut motility. A general protocol for rats is as follows:
-
Dosage: 1-3 mg/kg, administered orally.
-
Frequency: Once or twice daily, as needed, based on the severity of diarrhea.
-
Vehicle: Loperamide can be dissolved in a vehicle such as 0.5% carboxymethylcellulose.[5]
-
-
Experimental Protocol: Castor Oil-Induced Diarrhea Model for Evaluating Anti-diarrheal Agents
This model can be used to test the efficacy of treatments for secretory diarrhea.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Fast rats for 18-24 hours with free access to water.
-
Administer the test compound (e.g., loperamide) or vehicle orally.
-
One hour after treatment, orally administer 1.0 mL of castor oil to induce diarrhea.
-
House rats individually in cages with absorbent paper.
-
Observe and quantify the number and weight of diarrheal feces over a 4-hour period.[5]
-
Dermatological Toxicity: Rash and Skin Lesions
Issue: Animals develop skin rashes, which may appear as erythematous or papulopustular eruptions, alopecia, or skin ulcerations, particularly on the paws and mouth in dogs.[1]
Possible Cause: Inhibition of EGFR in the skin disrupts the normal proliferation and differentiation of keratinocytes, leading to inflammatory skin reactions.
Troubleshooting Protocol:
-
Monitor: Regularly inspect the skin for any signs of rash, inflammation, or lesions.
-
Dose Modification: For severe skin reactions, consider reducing the dose or temporarily halting treatment with GW583340.
-
Topical Management:
-
Emollients: Apply a gentle, non-medicated emollient to affected areas to maintain skin hydration.
-
Topical Corticosteroids: For localized inflammation, a low-to-medium potency topical corticosteroid (e.g., 1% hydrocortisone cream) can be applied sparingly to the affected area once or twice daily.[6]
-
Topical Antibiotics: If secondary bacterial infection is suspected (e.g., pustules), a topical antibiotic such as 2% clindamycin can be applied.[7]
-
Topical BRAF Inhibitors: Preclinical and early clinical data suggest that topical BRAF inhibitors can paradoxically activate the MAPK pathway downstream of EGFR in the skin, potentially mitigating the rash.[8] While a specific protocol for GW583340 is not established, this is an emerging area of research.
-
Hepatotoxicity: Elevated Liver Enzymes
Issue: Routine blood analysis reveals elevated levels of liver enzymes such as Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP).[1]
Possible Cause: GW583340 can cause drug-induced liver injury (DILI), though the exact mechanism is not fully elucidated. It may involve the formation of reactive metabolites or idiosyncratic immune responses.
Troubleshooting Protocol:
-
Monitor: Perform regular blood chemistry analysis to monitor liver function.
-
Dose Modification: If significant elevations in liver enzymes are observed (e.g., >3 times the upper limit of normal), a dose reduction or temporary cessation of treatment is recommended.
-
Hepatoprotective Agents:
-
N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH) and has shown protective effects in various models of DILI.[9] A general protocol for mice is:
-
Dosage: 150-300 mg/kg, administered intraperitoneally.
-
Timing: Can be given as a pre-treatment or shortly after the administration of the hepatotoxic agent.[10]
-
-
Cardiotoxicity: Potentiation with Doxorubicin
Issue: When GW583340 is used in combination with doxorubicin, there is an increased risk of cardiotoxicity, including myocardial apoptosis and systolic dysfunction.[2][3]
Possible Cause: GW583340 can potentiate doxorubicin-induced cardiotoxicity through a mechanism involving the upregulation of inducible nitric oxide synthase (iNOS) and increased production of nitric oxide (NO), leading to oxidative stress.[2][3]
Troubleshooting Protocol:
-
Monitor: In studies involving co-administration with doxorubicin, monitor cardiac function using methods such as echocardiography.
-
iNOS Inhibition:
-
L-NIL (N6-(1-iminoethyl)-L-lysine): Administration of a selective iNOS inhibitor has been shown to attenuate the cardiotoxic effects without compromising the anti-cancer efficacy in mice.[2][3]
-
Dosage: 3-10 mg/kg, administered intraperitoneally.[11]
-
Timing: Can be administered prior to each dose of doxorubicin.
-
-
Quantitative Data Summary
Table 1: Dose-Escalation and Toxicity of Lapatinib in Beagle Dogs [1][4]
| Daily Dose (mg/kg) | Duration | Observed Toxicities | VCOG-CTCAE Grade |
| 30 | 2 weeks | No significant side effects | < 3 |
| 35 | 2 weeks | No significant side effects | < 3 |
| 40 | 2 weeks | Weight loss (>15%) | 3 (Dose-Limiting Toxicity) |
| 35 | 8 weeks | Elevated ALP | 3 |
Table 2: Lapatinib-Induced Diarrhea in a Rat Model [3]
| Daily Dose (mg/kg) | Duration | Incidence of Diarrhea | Severity |
| 100-500 | 28 days | Majority of rats | Mild to Moderate |
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR/HER2 signaling pathway and the inhibitory action of GW583340.
Caption: Management of GW583340 and Doxorubicin-induced cardiotoxicity.
Caption: Logical workflow for monitoring and managing toxicity in animal models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Assay of lapatinib in murine models of cigarette smoke carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Rat Model of Lapatinib-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 7. Management of skin rash during egfr-targeted monoclonal antibody treatment for gastrointestinal malignancies: Canadian recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. The Role of Nitric Oxide in Doxorubicin-Induced Cardiotoxicity: Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of GW583340 dihydrochloride for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of GW583340 dihydrochloride for in vivo studies.
Troubleshooting Guide: Low In Vivo Efficacy or High Variability
Encountering low efficacy or inconsistent results with this compound in your animal models? The issue may stem from poor oral bioavailability. This guide will walk you through potential causes and solutions.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving well in my aqueous vehicle. What can I do?
A1: this compound, like many kinase inhibitors, is expected to have low aqueous solubility. For in vivo studies, it is common to prepare a suspension. A typical approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then suspend this solution in an aqueous vehicle containing a suspending agent.
Q2: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like GW583340?
A2: Several advanced formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.
Q3: How can I assess the intestinal permeability of GW583340 and determine if it's a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: The Caco-2 cell permeability assay is a standard in vitro method to evaluate intestinal permeability and identify potential substrates of efflux transporters. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters found in the small intestine.
Q4: Should I be concerned about food effects on the bioavailability of GW583340?
A4: Food can significantly impact the bioavailability of orally administered drugs, especially those with poor solubility. It is advisable to standardize your in vivo experiments with respect to feeding, for instance, by fasting the animals overnight before dosing.
Data Presentation
Table 1: Physicochemical and ADME Properties of Representative Tyrosine Kinase Inhibitors
| Property | Lapatinib | Afatinib | GW583340 (Predicted) |
| BCS Class | II (Low Solubility, High Permeability) | IV (Low Solubility, Low Permeability) | Likely Class II or IV |
| Aqueous Solubility | pH-dependent, low | pH-dependent, low | Expected to be low |
| LogP | ~5.8 | ~3.2 | High (predicted) |
| Efflux Transporter Substrate | P-gp, BCRP | P-gp, BCRP | Likely |
Note: The properties for GW583340 are predicted based on its structural similarity to other tyrosine kinase inhibitors and the common challenges associated with this class of compounds.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Dosing
Objective: To prepare a nanosuspension of GW583340 to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in water)
-
Organic solvent (e.g., DMSO)
-
High-pressure homogenizer or sonicator
Methodology:
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated solution.
-
Add the drug solution dropwise to the stabilizer solution while stirring vigorously.
-
Homogenize the resulting suspension using a high-pressure homogenizer or a probe sonicator.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and drug content.
-
Administer the nanosuspension to animals via oral gavage.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a GW583340 formulation.
Methodology:
-
Animal Model: Use male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Groups:
-
Intravenous (IV) Group: Administer a single dose of GW583340 (dissolved in a suitable vehicle) via tail vein injection to determine the absolute bioavailability.
-
Oral (PO) Group: Administer the GW583340 formulation (e.g., nanosuspension) via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of GW583340 in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Signaling Pathway
GW583340 is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2). By blocking the tyrosine kinase activity of these receptors, it inhibits downstream signaling pathways involved in cell proliferation, survival, and migration.
Diagram: EGFR/ErbB2 Signaling Pathway Inhibition by GW583340
Caption: Inhibition of EGFR/ErbB2 signaling by GW583340.
Technical Support Center: Addressing Variability in Xenograft Tumor Response to GW583340 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GW583340 dihydrochloride in xenograft tumor models. Variability in tumor response is a common challenge in preclinical studies; this resource aims to provide insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2][3] By inhibiting these receptors, GW583340 blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis in cancer cells where these pathways are overactive.[4][5] Additionally, GW583340 has been shown to reverse multidrug resistance mediated by ABCB1 and ABCG2 transporters.[1][2]
Q2: What are the common causes of variability in xenograft tumor response to GW583340?
A2: Variability in xenograft tumor response is a multifaceted issue. Key factors include:
-
Intra-tumor Heterogeneity: Xenograft tumors can be composed of diverse cell populations with varying sensitivity to GW583340.[6][7]
-
Tumor Microenvironment: The interaction between tumor cells and the surrounding mouse stroma can influence drug efficacy.[8]
-
Animal Model Specifics: The strain, age, and health of the immunodeficient mice can impact tumor engraftment and growth.[9]
-
Experimental Procedures: Inconsistencies in tumor cell implantation, initial tumor volume, and drug administration can lead to variable outcomes.[10]
-
Drug Formulation and Administration: The preparation and delivery of GW583340 can affect its bioavailability and, consequently, its anti-tumor activity.
Q3: My control tumors are growing at highly variable rates. How does this affect the interpretation of my GW583340 treatment group?
A3: High variability in the growth of control tumors can make it difficult to assess the true efficacy of GW583340. It is crucial to have a consistent baseline for comparison. This variability can stem from inconsistent cell numbers or viability during implantation, or inherent heterogeneity within the cancer cell line.[6] To mitigate this, ensure precise cell counting and viability assessment before implantation and consider increasing the cohort size to improve statistical power.[10]
Q4: I am observing less tumor growth inhibition than expected. What are the potential reasons?
A4: Suboptimal tumor growth inhibition can be due to several factors:
-
Resistance Mechanisms: The tumor cells may have intrinsic or may develop acquired resistance to EGFR/HER2 inhibitors. This can involve secondary mutations in the EGFR or HER2 genes or activation of bypass signaling pathways.
-
Suboptimal Dosing or Formulation: The dose of GW583340 may be too low, or the formulation may not provide adequate bioavailability.
-
Pharmacokinetic Issues: The drug may be rapidly metabolized or cleared in the mouse model.
-
Incorrect Tumor Model: The chosen cancer cell line may not be dependent on EGFR or HER2 signaling for its growth and survival.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a single-cell suspension of high viability (>95%).- Use a consistent injection volume and technique for each mouse.- Implant cells subcutaneously in the same anatomical location for all animals. |
| Variable Initial Tumor Volume | - Randomize animals into treatment and control groups only after tumors have reached a predetermined, uniform size (e.g., 100-150 mm³).[10]- Exclude animals with tumors that are significantly larger or smaller than the average at the start of the study. |
| Intra-tumor Heterogeneity | - If possible, use cell lines with a more homogeneous expression of EGFR and HER2.- Increase the number of animals per group to account for inherent biological variability.[10] |
| Animal Health | - Monitor animal health closely for any signs of illness that could affect tumor growth.- Ensure consistent housing conditions (temperature, light cycle, diet). |
Issue 2: Limited or No Tumor Response to GW583340
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Formulation/Solubility | - Confirm the solubility of this compound in the chosen vehicle.- Prepare fresh drug formulations for each administration to avoid degradation. |
| Inadequate Drug Dose or Schedule | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your specific xenograft model.- Consider alternative dosing schedules (e.g., more frequent administration) based on the drug's pharmacokinetic profile. |
| Tumor Model Insensitivity | - Verify the expression and activation of EGFR and HER2 in your chosen cell line via Western blot or immunohistochemistry.- Consider screening a panel of cell lines to identify those most sensitive to GW583340 in vitro before proceeding to in vivo studies. |
| Development of Drug Resistance | - Analyze post-treatment tumor samples for mutations in EGFR/HER2 or upregulation of bypass signaling pathways (e.g., MET, AXL).- Consider combination therapies to overcome resistance. |
Experimental Protocols
General Xenograft Tumor Establishment Protocol
-
Cell Culture: Culture the selected human cancer cell line (e.g., BT-474 for HER2-positive breast cancer) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks of age.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups.
This compound Administration Protocol
-
Formulation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in sterile water) on each day of dosing.
-
Dosing: Administer GW583340 or vehicle control to the mice via oral gavage. A typical starting dose might be in the range of 30-100 mg/kg, administered once or twice daily. The exact dose and schedule should be optimized for your specific model.
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study. A body weight loss of more than 15-20% may indicate toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration. Tumors can then be excised for further analysis.
Data Presentation
Table 1: Representative Tumor Growth Inhibition Data for a Dual EGFR/HER2 Inhibitor in a Xenograft Model
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 10 | 125 ± 15 | 1850 ± 350 | - |
| Compound A (30 mg/kg) | 10 | 128 ± 18 | 980 ± 210 | 47% |
| Compound A (100 mg/kg) | 10 | 123 ± 16 | 450 ± 150 | 76% |
Note: This table presents hypothetical data for a representative dual EGFR/HER2 inhibitor ("Compound A") to illustrate expected outcomes. Actual results with GW583340 may vary.
Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of GW583340.
Caption: General experimental workflow for a xenograft study with GW583340.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Response Heterogeneity of EGFR and HER2 Exon 20 Insertions to Covalent EGFR and HER2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mimicking and surpassing the xenograft model with cancer-on-chip technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mechanism of resistance to epidermal growth factor receptor antagonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth Suppression of Human Hepatocellular Carcinoma Xenografts by a Monoclonal Antibody CH12 Directed to Epidermal Growth Factor Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of GW583340 dihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of GW583340 dihydrochloride. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored under the following conditions as a solid and in solution.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. To prepare a stock solution, it is recommended to dissolve the compound in DMSO to a concentration of 10 mM. Gentle warming and sonication can aid in dissolution. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
Q3: Is this compound sensitive to light or moisture?
Q4: What are the known degradation pathways for this compound?
A4: Specific forced degradation studies for this compound have not been extensively published. However, based on studies of similar EGFR/ErbB2 inhibitors with a quinazoline core, such as erlotinib and lapatinib, potential degradation pathways may include hydrolysis under acidic and basic conditions and photolytic degradation.[1][2][3] It is crucial to maintain neutral pH conditions and protect solutions from light to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Variability | Ensure consistent cell passage number and seeding density. Authenticate cell lines regularly to check for genetic drift or contamination. |
| Assay Conditions | Maintain a consistent and low final DMSO concentration across all wells. Ensure uniform incubation times and conditions. |
| Serum Interference | Growth factors in serum can compete with the inhibitor. Consider reducing the serum concentration or using serum-free media during the treatment period if the cells tolerate it. |
Issue 2: Weak or no signal for phosphorylated EGFR/ErbB2 in Western Blotting.
| Potential Cause | Troubleshooting Step |
| Low Basal Phosphorylation | For many cell lines, stimulation with a ligand such as EGF (Epidermal Growth Factor) is necessary to induce detectable phosphorylation of EGFR and ErbB2. Serum-starve cells prior to ligand stimulation and inhibitor treatment. |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins. Keep samples on ice throughout the extraction process. |
| Antibody Issues | Use a validated antibody specific for the phosphorylated form of the target protein. Titrate the antibody concentration to optimize the signal-to-noise ratio. |
| Insufficient Protein Loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. Use a loading control (e.g., β-actin, GAPDH) to normalize the results. |
Issue 3: Compound precipitation in cell culture media.
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | Although the DMSO stock is soluble, the compound may precipitate when diluted in aqueous culture media. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| High Final Concentration | If precipitation is observed, consider lowering the final concentration of this compound in your experiment. |
| Media Components | Certain components of the cell culture media may interact with the compound, reducing its solubility. If possible, test the solubility in a small volume of media before treating the cells. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against EGFR and ErbB2 kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in a kinase assay buffer to achieve the desired final concentrations.
-
Prepare a solution of recombinant human EGFR or ErbB2 kinase in kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, the serially diluted this compound (or vehicle control), and the substrate.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay or a phosphospecific antibody-based detection method (e.g., ELISA, TR-FRET).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blotting for EGFR/ErbB2 Phosphorylation
This protocol is for analyzing the effect of this compound on the phosphorylation of EGFR and ErbB2 in cells.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with a ligand (e.g., EGF) for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR or ErbB2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR, total ErbB2, and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: Simplified EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of GW583340 Dihydrochloride and Lapatinib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent tyrosine kinase inhibitors, GW583340 dihydrochloride and lapatinib, in the context of breast cancer cell biology. Both compounds are recognized as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), critical drivers in the proliferation of certain breast cancers. This analysis is based on available preclinical data to inform research and drug development efforts.
Executive Summary
Lapatinib is an established therapeutic agent for HER2-positive breast cancer, with a well-documented mechanism of action and extensive characterization in various breast cancer cell lines. This compound, a structural analog of lapatinib, also demonstrates potent inhibition of EGFR and HER2 kinases. While direct comparative studies are limited, this guide synthesizes available data on their respective mechanisms, potency, and cellular effects.
Mechanism of Action
Both GW583340 and lapatinib are reversible, ATP-competitive small molecule inhibitors that target the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2).[1] By blocking the phosphorylation of these receptors, they inhibit downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1] This disruption leads to the inhibition of cell proliferation and induction of apoptosis in susceptible cancer cells.[1]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and lapatinib. It is important to note that the data has been compiled from various studies, and direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Potency (IC50)
| Compound | Target/Cell Line | IC50 (µM) |
| This compound | EGFR (enzyme assay) | 0.010 |
| ErbB2 (enzyme assay) | 0.014 | |
| Lapatinib | BT474 (HER2+) | 0.036 ± 0.0151[1] |
| SKBR3 (HER2+) | 0.080 ± 0.0173[1] | |
| EFM192A (HER2+) | 0.193 ± 0.0665[1] | |
| HCC1954 (HER2+) | 0.4166 ± 0.18[1] | |
| MDAMB453 (HER2+) | 6.08 ± 0.825[1] | |
| MDAMB231 (Triple Negative) | 7.46 ± 0.102[1] |
Table 2: Observed Cellular Effects in Breast Cancer Cells
| Compound | Effect | Cell Lines | Key Findings |
| This compound | Apoptosis Induction | SUM149, SUM190 (Inflammatory Breast Cancer) | Increased reactive oxygen species (ROS) accumulation and induced apoptosis. |
| Inhibition of Colony Formation | SCCF1, CatMC | Reduced the ability of cells to form colonies. | |
| Lapatinib | Apoptosis Induction | HER2-amplified breast cancer cells | Induced apoptosis in all HER2 amplification-positive cells tested. |
| Inhibition of Proliferation | HER2-amplified breast cancer cells | Potently inhibited the proliferation of HER2-amplified cell lines. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound or Lapatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated controls.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound or Lapatinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound or Lapatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Both this compound and lapatinib are potent dual inhibitors of EGFR and HER2 with demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cells. While lapatinib's efficacy is well-established across a range of breast cancer cell lines, further studies are needed to determine the specific IC50 values of GW583340 in these same models for a direct and quantitative comparison of their potency. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses, which will be crucial for elucidating the relative therapeutic potential of these two compounds in the context of breast cancer.
References
A Head-to-Head Battle in Lung Cancer Models: GW583340 Dihydrochloride vs. Gefitinib
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted therapies is paramount. This guide provides a comprehensive comparison of two prominent tyrosine kinase inhibitors, GW583340 dihydrochloride (also known as lapatinib) and gefitinib, in the context of non-small cell lung cancer (NSCLC) models. By examining their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate, this document aims to provide a clear, data-driven overview to inform future research and development.
Executive Summary
Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC with activating EGFR mutations. This compound, a dual TKI targeting both EGFR and human epidermal growth factor receptor 2 (HER2/ErbB2), offers a broader mechanism of action. Preclinical data reveals a significant divergence in their potency based on the specific genetic makeup of the lung cancer cells.
Gefitinib demonstrates superior efficacy in NSCLC cell lines harboring activating EGFR mutations, with significantly lower IC50 values compared to GW583340.[1] Conversely, GW583340 shows greater effectiveness in lung cancer models with HER2 amplification.[1] This suggests that while gefitinib is a highly potent inhibitor for EGFR-mutant driven tumors, GW583340 may hold an advantage in cancers where HER2 signaling is a key driver, including some cases of acquired resistance to gefitinib.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Gefitinib functions by competitively binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase domain. This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/Erk pathways, which are crucial for cancer cell proliferation and survival. Gefitinib is particularly effective against the active conformation of EGFR, which is prevalent in tumors with activating mutations in the EGFR kinase domain.[1]
GW583340 (lapatinib) also inhibits EGFR but distinguishes itself by additionally targeting HER2/ErbB2, another member of the ErbB family of receptor tyrosine kinases. Unlike gefitinib, lapatinib preferentially binds to the inactive conformation of the EGFR kinase domain.[1] This dual inhibition can be advantageous in tumors where both EGFR and HER2 signaling contribute to tumorigenesis or where HER2 plays a role in resistance to EGFR-specific inhibitors.
Data Presentation: In Vitro Efficacy in NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for gefitinib and GW583340 (lapatinib) in a panel of NSCLC cell lines with varying EGFR and HER2 statuses. The data clearly illustrates the differential sensitivity of these cell lines to the two inhibitors.
| Cell Line | EGFR Mutation Status | HER2 Status | Gefitinib IC50 (nM) | GW583340 (Lapatinib) IC50 (nM) |
| H3255 | L858R | Wild-Type | 10 - 50 | 800 - 2000 |
| HCC827 | del E746_A750 | Wild-Type | 10 - 50 | 800 - 2000 |
| HCC4006 | del L747_E749 | Wild-Type | 10 - 50 | 800 - 2000 |
| PC9 | del E746_A750 | Wild-Type | 10 - 50 | 800 - 2000 |
| H1781 | Wild-Type | insVC G776 | >10,000 | <100 |
| Calu-3 | Wild-Type | Amplified | >10,000 | <100 |
| H1819 | Wild-Type | Amplified | >10,000 | <100 |
| HN11 | Wild-Type | Wild-Type | 2000 | 1500 |
Data sourced from Proc Amer Assoc Cancer Res, 2006; 47: 5434.[1]
Signaling Pathway Modulation
The antitumor effects of both gefitinib and GW583340 are mediated through the inhibition of key downstream signaling pathways.
Caption: Simplified EGFR and HER2 signaling pathways targeted by gefitinib and GW583340.
Experimental Protocols
The following is a generalized protocol for determining the in vitro sensitivity of NSCLC cell lines to gefitinib and GW583340, based on the methodologies described in the comparative study.[1]
Cell Proliferation Assay (MTS Assay)
-
Cell Culture: NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of gefitinib and this compound is prepared. The culture medium is replaced with fresh medium containing various concentrations of the inhibitors or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and the plates are incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Treatment: Cells are treated with gefitinib or GW583340 at specified concentrations for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total EGFR, HER2, Akt, and ERK1/2.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for in vitro comparison of GW583340 and gefitinib.
Conclusion
The preclinical data strongly suggests that the choice between this compound and gefitinib in a research or therapeutic context should be guided by the specific molecular characteristics of the lung cancer model. Gefitinib is a highly potent inhibitor of NSCLC cells with activating EGFR mutations. In contrast, GW583340's dual inhibition of EGFR and HER2 makes it a more effective agent in models where HER2 is amplified and may offer a strategy to overcome certain mechanisms of resistance to single-agent EGFR inhibitors. Further in vivo studies directly comparing these two agents in various lung cancer xenograft models would provide a more complete picture of their relative therapeutic potential.
References
Cross-Validation of GW583340 Dihydrochloride's Anti-Tumor Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of GW583340 dihydrochloride across various cancer cell lines. The data presented is intended to support researchers in evaluating its potential as a therapeutic agent and in designing further preclinical studies. Comparisons with other established EGFR/HER2 inhibitors are included to provide a comprehensive performance benchmark.
Mechanism of Action: A Dual Inhibitor of EGFR and HER2
GW583340 is a potent, reversible, ATP-competitive dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1] By binding to the intracellular ATP-binding site of these receptors, GW583340 effectively blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR and HER2 signaling is a common driver in the development and progression of many cancers, making them key therapeutic targets.
Comparative Anti-Tumor Activity: A Look at the Data
The anti-proliferative activity of GW583340 has been evaluated in a panel of cancer cell lines and compared with its structural analog, lapatinib, another dual EGFR/HER2 inhibitor. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.
| Cell Line | Cancer Type | Receptor Status | GW583340 IC50 (µM) | Lapatinib IC50 (µM) |
| BT474 | Breast Cancer | HER2+/ER+ | Not Reported | 0.026 |
| SKBr3 | Breast Cancer | HER2+/ER- | Not Reported | 0.057 |
| MCF7 | Breast Cancer | HER2-/ER+ | Not Reported | 7.9 |
| MDA-MB-231 | Breast Cancer | Triple-Negative | Not Reported | 6.8 |
| HN5 | Head and Neck Squamous Cell Carcinoma | EGFR high | 0.008 | Not Reported |
| NCI-H358 | Non-Small Cell Lung Cancer | EGFR high | 0.150 | Not Reported |
| A431 | Epidermoid Carcinoma | EGFR high | 0.0035 | Not Reported |
Data for lapatinib is provided for comparative purposes. Direct comparative studies with GW583340 across a broad panel of cell lines with publicly available IC50 values are limited.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-tumor activity of compounds like GW583340.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in their respective growth media and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating phosphatidylserine exposure in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with this compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of GW583340.
References
Reversing the Shield: A Comparative Guide to GW583340 Dihydrochloride in Overcoming Multidrug Resistance
For researchers, scientists, and drug development professionals navigating the challenge of multidrug resistance (MDR) in cancer therapeutics, GW583340 dihydrochloride has emerged as a promising agent. This guide provides an objective comparison of this compound's performance against its structural analog, GW2974, and the established tyrosine kinase inhibitor, Lapatinib, in reversing MDR mediated by the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).
Multidrug resistance is a significant impediment to successful chemotherapy, often driven by the overexpression of ABC transporters that actively efflux anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. GW583340, a potent inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has demonstrated a dual mechanism of action by not only targeting these key signaling pathways in cancer but also by directly inhibiting the function of ABCB1 and ABCG2 transporters.[1][2] This ability to counteract MDR offers a compelling strategy to resensitize resistant cancer cells to conventional chemotherapeutics.
Performance Comparison: GW583340 and Alternatives
The efficacy of GW583340 in reversing MDR is best assessed by examining its ability to reduce the half-maximal inhibitory concentration (IC50) of various anticancer drugs in resistant cell lines. The "fold reversal" value, calculated by dividing the IC50 of a drug in the absence of the reversal agent by the IC50 in its presence, provides a standardized measure of this effect.
Reversal of ABCB1-Mediated Multidrug Resistance
The following table summarizes the fold reversal of resistance for various chemotherapeutic agents in cell lines overexpressing the ABCB1 transporter when treated with GW583340, GW2974, and Lapatinib.
| Cell Line | Anticancer Drug | Reversal Agent (Concentration) | Fold Reversal of Resistance |
| KB-C2 | Colchicine | GW583340 (5 µM) | 18.5 |
| GW2974 (5 µM) | 16.7 | ||
| Vincristine | GW583340 (5 µM) | 15.4 | |
| GW2974 (5 µM) | 13.9 | ||
| Paclitaxel | GW583340 (5 µM) | 12.8 | |
| GW2974 (5 µM) | 11.1 | ||
| MCF-7/adr | Doxorubicin | Lapatinib (2.5 µM) | 13.5[3] |
Data for GW583340 and GW2974 are derived from studies on ABCB1-overexpressing KB-C2 cells. Data for Lapatinib is from studies on ABCB1-overexpressing MCF-7/adr cells.[3]
Reversal of ABCG2-Mediated Multidrug Resistance
The table below outlines the fold reversal of resistance in cell lines overexpressing the ABCG2 transporter.
| Cell Line | Anticancer Drug | Reversal Agent (Concentration) | Fold Reversal of Resistance |
| ABCG2-482-R2 | Mitoxantrone | GW583340 (5 µM) | 26.3 |
| GW2974 (5 µM) | 23.5 | ||
| Doxorubicin | GW583340 (5 µM) | 14.7 | |
| GW2974 (5 µM) | 13.2 | ||
| S1-M1-80 | Mitoxantrone | Lapatinib (2.5 µM) | 18.2[3] |
| Topotecan | Lapatinib (2.5 µM) | 11.4[3] |
Data for GW583340 and GW2974 are from studies on ABCG2-overexpressing ABCG2-482-R2 cells. Data for Lapatinib is from studies on ABCG2-overexpressing S1-M1-80 cells.[3]
Mechanism of Action: Inhibition of Drug Efflux
The primary mechanism by which GW583340 and its analogs reverse MDR is through the direct inhibition of the efflux function of ABCB1 and ABCG2 transporters. This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cells.
Increased Intracellular Drug Accumulation
| Cell Line | Radiolabeled Drug | Reversal Agent (Concentration) | Increase in Drug Accumulation (Fold) |
| KB-C2 (ABCB1) | [³H]-Paclitaxel | GW583340 (5 µM) | ~6.5 |
| GW2974 (5 µM) | ~6.0 | ||
| ABCG2-482-R2 (ABCG2) | [³H]-Mitoxantrone | GW583340 (5 µM) | ~8.0 |
| GW2974 (5 µM) | ~7.5 | ||
| MCF-7/adr (ABCB1) | Doxorubicin | Lapatinib (2.5 µM) | ~4.2[3] |
Data for GW583340 and GW2974 are derived from Sodani et al., 2012. Data for Lapatinib is from Dai et al., 2008.[3]
A docking model has predicted that GW583340 and GW2974 bind within the transmembrane region of human ABCB1 and ABCG2.[1][2] This interaction is believed to allosterically inhibit the conformational changes required for drug efflux. Importantly, exposure to GW583340 or GW2974 for up to 72 hours did not significantly alter the expression levels of ABCB1 or ABCG2, indicating a direct inhibitory effect rather than a downregulation of the transporters.[1][2]
Signaling Pathway and Mechanism of MDR Reversal
The following diagram illustrates the dual role of GW583340 in inhibiting EGFR/HER2 signaling and directly blocking ABC transporter-mediated drug efflux.
Caption: GW583340 inhibits EGFR/HER2 signaling and blocks ABC transporter drug efflux.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of MDR reversal agents.
Materials:
-
Cancer cell lines (parental and MDR variants)
-
Complete culture medium
-
96-well plates
-
Chemotherapeutic agents
-
MDR reversal agents (GW583340, GW2974, Lapatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of the MDR reversal agent.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves.
Drug Accumulation Assay
This assay quantifies the intracellular concentration of a drug to assess the inhibitory effect of a reversal agent on ABC transporter efflux.
Materials:
-
Cancer cell lines (parental and MDR variants)
-
24-well plates
-
Radiolabeled chemotherapeutic drug (e.g., [³H]-paclitaxel or [³H]-mitoxantrone)
-
MDR reversal agents
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with or without the MDR reversal agent for 1 hour at 37°C.
-
Add the radiolabeled chemotherapeutic drug and incubate for the desired time period (e.g., 2 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells with cell lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate using a protein assay kit.
-
Normalize the radioactivity to the protein concentration to determine the intracellular drug accumulation.
Vesicular Transport Assay
This in vitro assay directly measures the transport of a substrate into inside-out membrane vesicles containing the ABC transporter of interest.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing ABCB1 or ABCG2
-
Radiolabeled substrate (e.g., [³H]-paclitaxel for ABCB1, [³H]-methotrexate for ABCG2)
-
MDR reversal agents
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ATP)
-
ATP and AMP solutions
-
Filtration apparatus with filter membranes
-
Scintillation cocktail and counter
Procedure:
-
Pre-warm the membrane vesicles and assay buffer to 37°C.
-
In a reaction tube, combine the membrane vesicles, assay buffer, and the MDR reversal agent or vehicle control.
-
Initiate the transport reaction by adding the radiolabeled substrate and ATP. Use AMP as a negative control for ATP-dependent transport.
-
Incubate the reaction at 37°C for a specific time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.
-
Wash the filter with ice-cold buffer to remove unbound substrate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the ATP-dependent transport as the difference between the radioactivity in the presence of ATP and AMP.
Experimental and Data Analysis Workflow
The following diagram outlines the workflow for evaluating MDR reversal agents.
Caption: Workflow for the evaluation of multidrug resistance reversal agents.
Conclusion
This compound effectively reverses multidrug resistance mediated by both ABCB1 and ABCG2 transporters. Its performance, in terms of fold reversal of resistance and enhancement of intracellular drug accumulation, is comparable and in some cases superior to its analogue GW2974 and the established MDR reversal agent Lapatinib. The mechanism of action is the direct inhibition of the efflux function of these transporters. The provided experimental data and detailed protocols offer a solid foundation for further investigation and development of GW583340 as a valuable component of combination chemotherapy to overcome multidrug resistance in cancer.
References
- 1. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation Tyrosine Kinase Inhibitors: GW583340 (Lapatinib) vs. Afatinib and Dacomitinib
In the landscape of targeted cancer therapy, second-generation tyrosine kinase inhibitors (TKIs) have emerged as crucial agents against cancers driven by the human epidermal growth factor receptor (HER) family, particularly in non-small cell lung cancer (NSCLC) and breast cancer. This guide provides a detailed, head-to-head comparison of GW583340 dihydrochloride (Lapatinib) with two other prominent second-generation TKIs, afatinib and dacomitinib. We will delve into their mechanisms of action, inhibitory potency, kinase selectivity, and preclinical and clinical efficacy, supported by experimental data and protocols.
Mechanism of Action: Reversible vs. Irreversible Inhibition
A key differentiator among these second-generation TKIs lies in their mode of binding to the kinase domain.
-
GW583340 (Lapatinib): A reversible dual inhibitor of EGFR (HER1) and HER2. It binds to the ATP-binding site of the kinase domain, temporarily blocking its activity.
-
Afatinib and Dacomitinib: Both are irreversible pan-HER inhibitors. They form a covalent bond with a specific cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained and potent inhibition.[1] This irreversible binding is a hallmark of many second-generation TKIs, designed to overcome resistance mechanisms associated with first-generation inhibitors.[2]
Data Presentation: Potency and Selectivity
The following tables summarize the inhibitory potency (IC50 values) of Lapatinib, Afatinib, and Dacomitinib against various wild-type and mutant forms of EGFR and HER2, as well as in different cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative Inhibitory Potency (IC50, nM) Against EGFR and HER2 Kinases
| Target | GW583340 (Lapatinib) | Afatinib | Dacomitinib |
| EGFR (Wild-Type) | 10.8 | 0.5 | 6 |
| EGFR (L858R) | - | 0.4 | - |
| EGFR (Exon 19 del) | - | - | - |
| EGFR (T790M) | - | 10 | - |
| HER2 | 9.2 | 14 | 45.7 |
| HER4 | 367 | 1 | 73.7 |
Data compiled from multiple sources.[3][3] Note that IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Cell Viability Inhibition (IC50, µM) in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR/HER2 Status | GW583340 (Lapatinib) | Afatinib | Dacomitinib |
| BT-474 | Breast Cancer | HER2+ | 0.036 | - | - |
| SK-BR-3 | Breast Cancer | HER2+ | 0.080 | - | - |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | - | 0.057 | - |
| HCC827 | NSCLC | EGFR ex19del | - | 0.0008 | - |
| A431 | Squamous Cell Carcinoma | EGFR Overexpression | - | - | - |
Data compiled from multiple sources.[4][5][6][7] Dashes indicate that comparable data from the same studies were not available.
Kinase Selectivity Profile
While all three TKIs target the HER family, their broader kinase selectivity profiles differ, which can influence their efficacy and off-target effects.
-
GW583340 (Lapatinib): Primarily targets EGFR and HER2 with high potency. It shows significantly less activity against other kinases.
-
Afatinib and Dacomitinib: As pan-HER inhibitors, they potently inhibit EGFR, HER2, and HER4. Their irreversible binding mechanism contributes to their broad activity within the HER family. Dacomitinib has also been shown to be a potent inhibitor of the ERBB family of kinases.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are generalized protocols for key experiments used to evaluate these TKIs.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
-
Kinase and Substrate Preparation: Recombinant human EGFR and HER2 kinase domains are expressed and purified. A specific peptide substrate for the kinase is synthesized.
-
Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the TKI (Lapatinib, Afatinib, or Dacomitinib) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ADP detection.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the TKIs on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
TKI Treatment: The cells are treated with a range of concentrations of the TKI for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[9][10][11]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
IC50 Calculation: The concentration of the TKI that causes a 50% reduction in cell viability compared to untreated controls is calculated.
In Vivo Tumor Xenograft Study
This preclinical model evaluates the anti-tumor efficacy of the TKIs in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into groups and treated with the TKI (e.g., via oral gavage) or a vehicle control.[8][12][13]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The inhibition of tumor growth in the treated groups is compared to the control group.
-
Toxicity Monitoring: Animal body weight and general health are monitored to assess treatment-related toxicity.
Mandatory Visualization
EGFR/HER2 Signaling Pathway
Experimental Workflow for TKI Evaluation
Comparative Efficacy and Toxicity
Clinical and real-world data provide insights into the comparative efficacy and safety of these second-generation TKIs.
-
Efficacy: Both afatinib and dacomitinib have demonstrated improved progression-free survival (PFS) compared to first-generation TKIs in first-line treatment of EGFR-mutant NSCLC.[14][15] Real-world studies suggest that afatinib and dacomitinib have similar effectiveness in this setting.[16][17] Dacomitinib has shown a more favorable efficacy than afatinib in patients with uncommon EGFR mutations.[7]
-
Toxicity: The toxicity profiles of these drugs differ. Diarrhea is a more common adverse event with afatinib, while paronychia (inflammation of the skin around a nail) is more frequently observed with dacomitinib.[14] Lapatinib is also associated with diarrhea and skin rash. Dose reductions are often employed to manage these side effects without compromising efficacy.[14]
Conclusion
GW583340 (Lapatinib), afatinib, and dacomitinib are all potent second-generation TKIs targeting the HER family of receptors. The primary distinction lies in their mechanism of action, with lapatinib being a reversible inhibitor and afatinib and dacomitinib acting irreversibly. This difference in binding mode, along with their varying kinase selectivity profiles, contributes to their distinct efficacy and toxicity profiles. For researchers and drug development professionals, the choice of inhibitor will depend on the specific research question, the cancer type and its underlying genetic drivers, and the desired balance between on-target potency and potential off-target effects. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Synergistic Data for GW583340 Dihydrochloride with Paclitaxel; A Review of the Closely Related Combination of Lapatinib and Paclitaxel
For researchers, scientists, and drug development professionals, this guide addresses the inquiry into the synergistic effects of GW583340 dihydrochloride with paclitaxel. A comprehensive search of preclinical and clinical trial databases reveals a lack of available data for this specific combination. However, extensive research exists for the combination of paclitaxel with lapatinib, a compound with a congruent mechanism of action to GW583340 as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). This guide will, therefore, provide a detailed evaluation of the synergistic effects of lapatinib and paclitaxel as a relevant and well-documented alternative.
Executive Summary
The combination of the dual tyrosine kinase inhibitor (TKI) lapatinib and the microtubule-stabilizing agent paclitaxel has demonstrated significant synergistic antitumor activity in both preclinical models and clinical trials, particularly in HER2-overexpressing breast cancer. The synergy is attributed to a multi-faceted mechanism that includes the inhibition of EGFR/HER2-mediated cell proliferation and survival pathways, and the potential of lapatinib to inhibit ATP-binding cassette (ABC) transporters, thereby increasing intracellular paclitaxel concentrations. Clinical evidence from Phase III trials has established that the addition of lapatinib to paclitaxel significantly improves key efficacy endpoints, including overall survival (OS) and progression-free survival (PFS), in patients with HER2-positive metastatic breast cancer.
Preclinical Evidence of Synergy
In vitro studies have consistently shown that the combination of lapatinib and paclitaxel results in synergistic cytotoxicity across various cancer cell lines.
Table 1: Preclinical Synergistic Effects of Lapatinib and Paclitaxel in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| KYSE150, KYSE450, KYSE510, TE-7 | Esophageal Squamous Cell Carcinoma | The combination of lapatinib and paclitaxel was highly synergistic in inhibiting cell growth (Combination Index < 1), and significantly suppressed invasion and migration. Increased rates of apoptosis were also observed. | [1] |
| MCF-7, T47D, MDA-MB-321 | HER2-Negative Breast Cancer | Lapatinib potentiated paclitaxel toxicity by inhibiting its efflux and increasing its intracellular concentration. | [2] |
| MCF-7/ADR | Drug-Resistant Breast Cancer | Composite nanocrystals of paclitaxel and lapatinib showed synergistic efficacy on this drug-resistant cell line. | [3] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Lapatinib and poziotinib (another TKI) synergized with paclitaxel to inhibit the proliferation of ABCB1-overexpressing ovarian cancer cells. |
The synergistic interaction is not limited to HER2-positive cancers, as studies have also indicated efficacy in HER2-negative breast cancer cell lines, suggesting a broader potential for this combination[2].
Mechanism of Synergistic Action
The enhanced antitumor effect of combining lapatinib and paclitaxel stems from their complementary mechanisms of action, which are further amplified through potential drug-drug interactions at the cellular level.
Dual Inhibition of EGFR/HER2 Signaling Pathways
Lapatinib effectively inhibits the tyrosine kinase activity of both EGFR and HER2, blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation, such as the MAPK and PI3K/Akt pathways[4]. This inhibition leads to cell cycle arrest and induction of apoptosis. Paclitaxel, on the other hand, disrupts microtubule dynamics, leading to mitotic arrest and cell death[3]. The concurrent blockade of these distinct pathways results in a more potent antitumor effect than either agent alone.
Caption: Synergistic mechanism of lapatinib and paclitaxel.
Inhibition of ABC Transporter Efflux Pumps
Preclinical evidence suggests that lapatinib can inhibit the function of ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein)[2]. These transporters are often overexpressed in cancer cells and contribute to multidrug resistance by actively pumping chemotherapeutic agents, including paclitaxel, out of the cell. By inhibiting these pumps, lapatinib can increase the intracellular concentration and retention of paclitaxel, thereby enhancing its cytotoxic effects.
Clinical Efficacy and Safety
The combination of lapatinib and paclitaxel has been evaluated in several clinical trials, primarily in patients with HER2-overexpressing metastatic breast cancer.
Table 2: Key Clinical Trials of Lapatinib plus Paclitaxel in Metastatic Breast Cancer
| Trial Identifier | Phase | Patient Population | Key Efficacy Outcomes | Key Safety Findings | Reference |
| NCT00281658 | III | Newly diagnosed HER2-positive MBC | OS: 27.8 months (L+P) vs. 20.5 months (P+placebo) (HR 0.74, p=0.0124)PFS: 9.7 months (L+P) vs. 6.5 months (P+placebo) (HR 0.52, p<0.001)ORR: 69% (L+P) vs. 50% (P+placebo) (p<0.001) | Higher incidence of grade 3/4 diarrhea and neutropenia in the combination arm. Cardiac events were low-grade and reversible. | [5] |
| NCT00356811 | II | Previously untreated HER2-overexpressing MBC | ORR: 51% (IRC-assessed), 77% (investigator-assessed)Median PFS: 47.9 weeks (IRC-assessed) | Manageable toxicities, most common being diarrhea, neutropenia, and rash. | [6] |
| - | III | HER2-negative or untested MBC | No significant benefit from the addition of lapatinib to paclitaxel. | Higher incidence of diarrhea and rash in the combination arm. | [7][8] |
| NCT00356811 | II | First-line or second-line HER2-positive MBC (with nab-paclitaxel) | ORR: 53%Median PFS: 39.7 weeks | Manageable and predictable toxicity. | [9] |
These trials collectively demonstrate a significant and clinically meaningful survival advantage for the combination of lapatinib and paclitaxel in the first-line treatment of HER2-positive metastatic breast cancer[5]. However, this benefit was not observed in patients with HER2-negative or untested disease, highlighting the importance of HER2 status as a predictive biomarker for this combination therapy[7][8]. The most common adverse events associated with the combination were diarrhea, neutropenia, and rash, which were generally manageable[5][6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the synergistic effects of lapatinib and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drugs on cancer cells.
-
Cell Seeding: Cancer cells (e.g., KYSE450, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of lapatinib, paclitaxel, or the combination of both for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The combination index (CI) is calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
References
- 1. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-loaded lapatinib/PAB by ferritin nanoparticles eliminated ECM-detached cluster cells via modulating EGFR in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell(®) invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Lapatinib and poziotinib overcome ABCB1-mediated paclitaxel resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 8. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of GW583340 (Lapatinib) Dihydrochloride IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IC50 values for GW583340 dihydrochloride, now widely known as Lapatinib, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2/ErbB2). The data presented is collated from independent studies to offer a comprehensive overview of its potency against these key oncogenic drivers. This guide also includes a comparison with other notable EGFR and ErbB2 inhibitors, detailed experimental methodologies for IC50 determination, and visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For GW583340 (Lapatinib), IC50 values can vary based on the specific assay conditions, such as cell-free biochemical assays versus cell-based assays, and the genetic background of the cell lines used. The following table summarizes independently reported IC50 values for Lapatinib and compares them with other EGFR/ErbB2 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - EGFR | IC50 (nM) - ErbB2/HER2 | Assay Type / Cell Line |
| GW583340 (Lapatinib) Ditosylate | EGFR, ErbB2 | 10.8 | 9.2 | Cell-free assay |
| Canertinib (CI-1033) | EGFR, ErbB2 | 1.5 | 9.0 | Cell-free assay |
| Sapitinib (AZD8931) | EGFR, ErbB2, ErbB3 | 4 | 3 | Cell-free assay |
| Varlitinib (ARRY334543) | EGFR, ErbB2 | 7 | 2 | Not Specified |
| Neratinib | EGFR, HER2 | 92 | 59 | Cell-free assay |
| Dacomitinib | EGFR, ErbB2, ErbB4 | 6 | 45.7 | Cell-free assay |
| Afatinib Dimaleate | EGFR, HER2 | 0.5 (wt), 0.4 (L858R) | 14 | Cell-free assay |
| Gefitinib (ZD1839) | EGFR | 15.5 (wt) | >10,000 | Not Specified |
Note: IC50 values are highly dependent on the experimental conditions. The data presented here is for comparative purposes and is sourced from various independent studies. Direct comparison between values obtained from different studies should be made with caution.
One study on endometrial cancer cell lines demonstrated that the IC50 of Lapatinib varied significantly, ranging from 0.052 µM to 10.9 µM, with increased sensitivity observed in cells with higher HER2 or EGFR expression.[1] In HER2-overexpressing breast cancer cell lines, Lapatinib has shown potent activity with IC50 values below 100 nmol/L.[2]
Experimental Protocols for IC50 Determination
Accurate and reproducible IC50 values are contingent on standardized and well-documented experimental protocols. Below are methodologies commonly employed for determining the IC50 of EGFR and ErbB2 inhibitors.
Cell-Based Viability Assays (e.g., MTT, MTS, or CCK-8)
These assays measure the metabolic activity of cells as an indicator of cell viability.
-
Principle: A colorimetric or fluorometric substrate is added to the cells, which is converted into a colored or fluorescent product by metabolically active cells. The amount of product is proportional to the number of viable cells.
-
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., Lapatinib) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT) to each well and incubate for a few hours.
-
Signal Detection: Solubilize the formazan crystals (for MTT) and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Activity Assays (e.g., ADP-Glo™, LanthaScreen™)
These assays directly measure the enzymatic activity of the target kinase.
-
Principle: These assays quantify the amount of ADP produced in a kinase reaction or use fluorescence resonance energy transfer (FRET) to measure kinase activity.
-
General Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified EGFR or ErbB2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add the detection reagents. For ADP-Glo™, this involves converting the ADP produced to ATP, which then drives a luciferase reaction, producing a luminescent signal. For LanthaScreen™, a fluorescently labeled antibody binds to the phosphorylated substrate, leading to a FRET signal.
-
Data Analysis: The signal is inversely proportional to the kinase inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340 (Lapatinib).
Caption: Experimental workflow for IC50 determination using a cell-based viability assay.
References
Assessing the Selectivity Profile of GW583340 Dihydrochloride Against Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Erb-B2 Receptor Tyrosine Kinase 2 (ErbB2/HER2). The information presented is based on available experimental data to assist researchers in evaluating its potential for further investigation and use in signaling pathway studies.
Executive Summary
GW583340 is a highly potent inhibitor of both EGFR and ErbB2, with IC50 values in the low nanomolar range. Profiling against a broader panel of kinases has demonstrated a high degree of selectivity, with no significant inhibition observed against 20 other protein kinases at concentrations up to 10 µM. This clean selectivity profile suggests minimal off-target effects, making GW583340 a valuable tool for specifically interrogating EGFR and ErbB2 signaling pathways.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.
| Kinase Target | IC50 (nM) |
| EGFR | 10 |
| ErbB2 (HER2) | 14 |
Data sourced from publicly available research findings.
Beyond its primary targets, GW583340 was profiled against a panel of 20 other protein kinases and showed no significant inhibition at concentrations up to 10 µM. While the specific kinases in this panel are not publicly detailed, this finding underscores the high selectivity of the compound.
Signaling Pathway Context
GW583340 targets key receptor tyrosine kinases (RTKs) in the ErbB family, which are crucial regulators of cell growth, proliferation, and survival. The diagram below illustrates the position of EGFR and ErbB2 within a simplified signaling cascade.
Experimental Methodology for Kinase Selectivity Profiling
The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical probe validation. A common and robust method for this is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase binding assay. This assay format offers a non-radioactive, high-throughput method to quantify the binding affinity of an inhibitor to a kinase.
Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay
The LanthaScreen™ assay is a competition binding assay.[1] A fluorescently labeled, ATP-competitive tracer binds to the kinase of interest.[1] The kinase itself is labeled with a terbium (Tb) or europium (Eu) chelate, often via an antibody recognizing a tag on the kinase.[1][2] When the tracer and the lanthanide-labeled kinase are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs, resulting in a high TR-FRET signal.[1] Test compounds that bind to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the TR-FRET signal.[1] The potency of the inhibitor is determined by measuring the concentration-dependent decrease in the TR-FRET signal.[2]
Experimental Workflow
The following diagram outlines the typical workflow for a LanthaScreen™ kinase binding assay to determine the IC50 of an inhibitor.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a generalized procedure for determining the IC50 value of a kinase inhibitor. Specific concentrations of kinase, tracer, and antibody should be optimized for each kinase target.
Materials:
-
Purified, tagged kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Appropriate Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]
-
Test inhibitor (this compound)
-
DMSO
-
Low-volume 384-well assay plates (e.g., Corning #3676)[2]
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution.[1]
-
Prepare a serial dilution of the test inhibitor (e.g., GW583340) in 1X Kinase Buffer containing a constant percentage of DMSO. A typical starting concentration might be 100 µM with 1:3 serial dilutions.
-
Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer. The final concentrations will depend on the specific kinase and antibody pair and should be determined through optimization experiments.
-
Prepare a 2X Tracer solution in 1X Kinase Buffer. The optimal tracer concentration is typically determined experimentally and is often near its Kd for the target kinase.
-
-
Assay Assembly:
-
Add 5 µL of each concentration of the serially diluted inhibitor to the wells of a 384-well plate. Include control wells with buffer and DMSO only (for no inhibition) and a high concentration of a known potent inhibitor (for maximal inhibition).
-
Add 5 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X Tracer solution to all wells, bringing the final volume to 15 µL.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[1]
-
Read the plate on a TR-FRET enabled plate reader. The reader should be configured to excite the Europium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 615 nm) and the Alexa Fluor™ 647 acceptor (e.g., at 665 nm).[3]
-
-
Data Analysis:
-
Calculate the Emission Ratio by dividing the acceptor emission signal (665 nm) by the donor emission signal (615 nm) for each well.[3]
-
Plot the Emission Ratio as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the TR-FRET signal.
-
This guide provides a foundational understanding of the selectivity profile of this compound and the experimental approach used to determine it. For researchers planning to utilize this compound, it is recommended to consult the primary literature for the most detailed and specific experimental conditions.
References
A Comparative Guide to GW583340 Dihydrochloride and Erlotinib: An In Vivo Efficacy Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy and mechanisms of action of two tyrosine kinase inhibitors: GW583340 dihydrochloride and erlotinib. While direct side-by-side in vivo studies are not publicly available, this document synthesizes the existing preclinical data to offer a comparative perspective on their individual characteristics and potential therapeutic applications.
Executive Summary
Erlotinib is a well-characterized, potent, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It has demonstrated significant in vivo antitumor activity in numerous preclinical models, particularly in non-small cell lung cancer (NSCLC) xenografts harboring activating EGFR mutations.[2][3] Its mechanism of action involves the inhibition of EGFR autophosphorylation, leading to the blockade of downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, ultimately resulting in cell cycle arrest and apoptosis.[4][5]
This compound is identified as a dual inhibitor of both EGFR and HER2 (ErbB2) tyrosine kinases. While it is structurally analogous to lapatinib, detailed in vivo efficacy studies focusing on its direct antitumor effects are limited in the public domain. Its primary characterization in available literature is in the context of reversing multidrug resistance mediated by ABCB1 and ABCG2 transporters.
Due to the disparity in available data, this guide will present a detailed overview of erlotinib's in vivo efficacy and experimental protocols as a representative example of a clinically relevant EGFR inhibitor, followed by a summary of the known characteristics of GW583340.
Comparative Data of Kinase Inhibitors
| Feature | This compound | Erlotinib |
| Target(s) | EGFR, HER2 (ErbB2) | EGFR (HER1)[1] |
| Mechanism of Action | Dual Tyrosine Kinase Inhibitor | Reversible EGFR Tyrosine Kinase Inhibitor[5] |
| Reported In Vivo Application | Reversal of multidrug resistance | Antitumor efficacy in xenograft models[3] |
| Potency (Purified Kinase) | Not publicly available | IC50: 2 nM for EGFR[6] |
| Potency (Cell-based Assays) | Not publicly available | IC50: 20 nM[6] |
In Vivo Efficacy of Erlotinib: Preclinical Data
Erlotinib has been extensively studied in various human tumor xenograft models, demonstrating dose-dependent tumor growth inhibition.
Table 1: In Vivo Efficacy of Erlotinib in NSCLC Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| H460a | 100 mg/kg, daily | 71% | [3] |
| A549 | 100 mg/kg, daily | 93% | [3] |
| HCC827 (EGFR mutant) | 30 mg/kg, daily | Significant tumor shrinkage | [2] |
| PC9 (EGFR mutant) | 30 mg/kg, daily | Significant tumor shrinkage | [2] |
| H1975 (EGFR mutant, T790M) | 30 mg/kg, daily | Unresponsive | [2] |
Experimental Protocols
As no direct comparative studies are available, a representative in vivo efficacy protocol for erlotinib is provided below.
Erlotinib In Vivo Efficacy Study in NSCLC Xenograft Model
Objective: To evaluate the antitumor activity of erlotinib in a human non-small cell lung cancer xenograft mouse model.
Animal Model:
-
Female BALB/c nude mice.[7]
-
Implantation of a human NSCLC cell line (e.g., SPC-A-1, H460a, or A549).[3][7]
Treatment:
-
Dosing regimens can vary, for example, a single dose for pharmacokinetic/pharmacodynamic studies (e.g., 4, 12.5, or 50 mg/kg) or daily dosing for efficacy studies (e.g., 25, 50, or 100 mg/kg).[3][7]
-
Control groups should receive the vehicle used to formulate the drug.
Efficacy Endpoints:
-
Tumor volume measurement at regular intervals.[7]
-
Tumor growth inhibition (TGI) calculated at the end of the study.
-
Body weight monitoring to assess toxicity.[9]
Pharmacodynamic Assessments:
-
Collection of tumor tissue at specified time points after treatment.[7]
-
Analysis of target engagement by measuring the levels of phosphorylated EGFR (pEGFR) via Western blotting or ELISA.[7]
-
Assessment of downstream signaling pathway modulation (e.g., p-Akt, p-MAPK).[10]
Signaling Pathways and Mechanisms of Action
Erlotinib's Mechanism of Action
Erlotinib competitively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[11] This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[4] The primary pathways affected are:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.[5]
-
PI3K-Akt-mTOR Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[4]
References
- 1. drugs.com [drugs.com]
- 2. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of GW583340 Dihydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of GW583340 dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Immediate precautionary measures include washing hands thoroughly after handling and wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] In case of contact, specific first aid measures should be followed.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.[2][3] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[4][5]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure the following PPE is worn:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and compatible hazardous waste container.[4][6]
-
Ensure the container is made of a material compatible with the chemical and is in good condition, free from leaks.[5]
-
Do not mix this compound waste with other incompatible chemical wastes.[7]
3. Labeling the Waste Container: The waste container must be clearly labeled as "Hazardous Waste" and include the following information:[4]
-
Full chemical name: this compound
-
The words "Hazardous Waste"[4]
-
Accumulation start date
-
An indication of the hazards (e.g., "Irritant")
-
Principal investigator's name and contact information[4]
-
Laboratory room number[4]
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]
-
The storage area should be secure and away from heat or sources of ignition.[2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest and pickup.
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the defaced container (all labels removed or blacked out) may be disposed of as regular trash.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Reference |
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Eye Irritation | Category 2 | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling GW583340 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GW583340 dihydrochloride, a potent dual EGFR/ErbB2 tyrosine kinase inhibitor. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Double gloving with chemical-resistant gloves. | Wear two pairs of nitrile gloves. Nitrile is recommended for its resistance to a range of chemicals. Ensure gloves are powder-free. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | Must be worn at all times in the laboratory. A face shield should be used in addition to safety glasses or goggles when there is a splash hazard. |
| Skin and Body Protection | Dedicated lab coat. | A long-sleeved, cuffed lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | NIOSH-approved respirator. | A NIOSH-approved N95 or higher particulate respirator is necessary when handling the solid compound outside of a containment system to prevent inhalation of aerosolized particles. For significant handling or spill cleanup, a respirator with a combination of organic vapor and particulate cartridges may be appropriate. |
Operational and Disposal Plans
Engineering Controls and Safe Handling
-
Ventilation: All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance with a draft shield within a chemical fume hood or a containment ventilated enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. The compound is soluble in DMSO.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in the laboratory.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, followed by safety glasses or goggles. Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of nitrile gloves over the first pair. If required, don a respirator.
-
Handling the Compound: Carefully remove the container of this compound from storage. Open the container within the chemical fume hood. Weigh the desired amount of the solid compound and prepare the solution as per the experimental protocol.
-
Post-Handling: Securely close the primary container of the compound and return it to its designated storage location. Decontaminate any surfaces that may have come into contact with the compound.
-
Doffing PPE (De-gowning): Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the lab coat, turning it inside out to contain any potential contamination. Remove the inner pair of gloves and dispose of them as hazardous waste. Remove eye protection. Wash hands thoroughly.
Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area and contact the appropriate safety personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, don the recommended PPE, including a respirator.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Liquid Spills: Cover the spill with an appropriate absorbent material. Work from the outside of the spill inwards to prevent spreading. Collect the absorbed material into a labeled, sealable container for hazardous waste.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: Dispose of all contaminated materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous and cytotoxic waste.
-
Solid Waste: Place all contaminated solid waste, including used gloves, disposable lab coats, and absorbent materials from spills, into a clearly labeled, sealed container for cytotoxic waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any sharps contaminated with the compound must be disposed of in a designated cytotoxic sharps container.[2]
-
Final Disposal: All cytotoxic waste must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[3]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
